2,4,6-Triphenylpyrylium tetrafluoroborate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,4,6-triphenylpyrylium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17O.BF4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYPWMWEJGDSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196303 | |
| Record name | Pyrylium, 2,4,6-triphenyl-, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448-61-3 | |
| Record name | 2,4,6-Triphenylpyrylium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=448-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrylium, 2,4,6-triphenyl-, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-triphenylpyrylium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4,6-Triphenylpyrylium tetrafluoroborate CAS number and properties
An In-Depth Technical Guide to 2,4,6-Triphenylpyrylium Tetrafluoroborate for Researchers and Drug Development Professionals
Introduction
This compound is an organic salt that appears as a yellow to orange crystalline solid.[1] It is a well-established and versatile compound widely utilized in various fields of chemical research. Composed of a planar, aromatic pyrylium cation and a tetrafluoroborate anion, its unique electronic and photophysical properties make it particularly valuable as a photosensitizer and a photoredox catalyst in organic synthesis.[2][3] For professionals in drug development and related scientific disciplines, this compound serves as a crucial tool in advanced synthetic methodologies and as a derivatization agent for the sensitive analysis of biomolecules.[4] This guide provides a comprehensive overview of its properties, experimental protocols, and key applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, application in experiments, and analytical identification.
| Property | Value | Reference(s) |
| CAS Number | 448-61-3 | [5][6] |
| Molecular Formula | C₂₃H₁₇BF₄O | [5][7] |
| Molecular Weight | 396.19 g/mol | [5] |
| Appearance | Yellow to orange crystalline powder/solid | [1][8][9] |
| Melting Point | 250-251 °C (lit.) | [6][7] |
| Solubility | Insoluble in water, ethyl alcohol, diethyl ether. Soluble in trifluoroacetic acid, acetone, 1,2-dichloroethane, acetonitrile, and DMSO. | [1][7][10] |
| Storage Conditions | Moisture Sensitive. Store in a cool, dry, well-ventilated place under an inert atmosphere. Keep container tightly closed. | [6][10][11] |
Spectroscopic Data
| Spectroscopic Data | Details | Reference(s) |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 9.24 (s, 2H), 8.67 (d, J = 7.5 Hz, 6H), 7.94 (t, J = 7.5 Hz, 3H), 7.88 - 7.84 (m, 6H) | [12] |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 170.0, 165.1, 135.2, 135.0, 132.4, 130.0, 129.9, 129.8, 129.1, 128.8, 115.1 | [12] |
| UV-Vis Absorption (λmax) | ~405 nm (in acetonitrile) | [1][3] |
| Photocatalyst Activation | 462 nm |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are established protocols for its synthesis and a common subsequent reaction.
Synthesis of this compound
This protocol is adapted from a well-established procedure for synthesizing the pyrylium salt from acetophenone and chalcone (benzalacetophenone).[8][13]
Materials:
-
Benzalacetophenone (Chalcone): 208 g (1.00 mole)
-
Acetophenone: 60 g (0.50 mole)
-
1,2-Dichloroethane (DCE): 350 mL
-
52% Ethereal solution of fluoboric acid (HBF₄·Et₂O)
-
Diethyl ether (Et₂O)
Procedure:
-
In a 1-liter four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, combine benzalacetophenone, acetophenone, and 1,2-dichloroethane.[8]
-
Warm the mixture to 70–75 °C.[8]
-
With continuous stirring, add the ethereal fluoboric acid solution dropwise over 30 minutes. The mixture will turn from orange to brownish-yellow.[8]
-
After the addition is complete, heat the mixture under reflux for 1.5 hours.[8][13]
-
Cool the resulting fluorescent mixture to room temperature and then allow it to stand overnight in a refrigerator to facilitate precipitation.[8][13]
-
Collect the yellow crystalline product by filtration using a Buchner funnel.[8]
-
Wash the collected solid thoroughly with diethyl ether to remove impurities.[8]
-
To increase the yield, add approximately 250 mL of diethyl ether to the filtrate to precipitate an additional quantity of the product.[8]
-
Combine the product fractions and dry under reduced pressure at 40-80°C. The typical yield is 63-72%.[8][13]
-
For higher purity, the product can be recrystallized from 1,2-dichloroethane.[8]
Application: Synthesis of 2,4,6-Triphenylnitrobenzene
This protocol demonstrates the utility of this compound as a starting material for synthesizing other complex molecules.[14]
Materials:
-
This compound: 119 g (0.30 mole)
-
Nitromethane (dried): 21 mL (0.39 mole)
-
Absolute Ethanol: 350 mL
-
Triethylamine (dried): 70 mL
Procedure:
-
In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend this compound and nitromethane in absolute ethanol.[14]
-
While stirring vigorously, rapidly add triethylamine from the dropping funnel. The mixture will immediately turn reddish-brown as the solid dissolves.[14]
-
Heat the reaction mixture under reflux for 3 hours.[14]
-
After reflux, cool the mixture and let it stand overnight in a refrigerator.[14]
-
Collect the crystalline product that separates via filtration and wash it with two 50-mL portions of ice-cold methanol.[14]
-
The crude product can be recrystallized from glacial acetic acid to yield pure 2,4,6-triphenylnitrobenzene as slightly yellow crystals (yield: 67–71%).[14]
Core Applications & Workflows
The unique properties of this compound make it a powerful tool in several advanced applications.
Visible-Light Photoredox Catalysis
As a potent photosensitizer, this compound can absorb visible light to reach an excited state, enabling it to facilitate single-electron transfer (SET) processes.[3][15] This capability is harnessed in photoredox catalysis to drive a wide range of organic transformations under mild conditions. The general workflow involves the excitation of the pyrylium salt, which then oxidizes a substrate to generate a reactive radical cation, initiating a chemical cascade.[16][17]
Caption: Workflow of this compound in a photoredox cycle.
Derivatization Agent in Mass Spectrometry
In proteomics and drug development, accurate quantification of peptides is essential. 2,4,6-Triphenylpyrylium salts react selectively with primary amino groups, such as the ε-amino group of lysine residues in peptides.[4] This derivatization attaches a permanently charged triphenylpyridinium group to the peptide, which significantly enhances its ionization efficiency in mass spectrometry, leading to improved sensitivity for detection and quantification.[4][18]
Caption: Use of 2,4,6-Triphenylpyrylium salt for peptide derivatization and MS analysis.
Safety and Handling
Proper handling of this compound is critical to ensure laboratory safety. The compound presents several hazards.
-
Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled.[1][5][6] It causes skin irritation and serious eye irritation.[5][9] It may also cause respiratory irritation.[6][9]
-
Precautions for Safe Handling: Avoid contact with skin and eyes.[6] Do not breathe dust.[9] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[9][19]
-
Storage: The compound is hygroscopic and moisture-sensitive.[6][7][19] It should be stored in a cool, dry, and well-ventilated place in a tightly closed container, preferably under an inert atmosphere.[6][10]
-
Fire Safety: In case of fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] Firefighters should wear self-contained breathing apparatus.[6][19] Hazardous decomposition products include carbon oxides, boron oxides, and hydrogen fluoride gas.[19]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6][19]
-
Skin Contact: Wash off with soap and plenty of water.[6][19]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6][19]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6][19] In all cases of exposure, consult a physician.[6][19]
-
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C23H17BF4O | CID 9930615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS#:448-61-3 | this compound | Chemsrc [chemsrc.com]
- 7. 448-61-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. 448-61-3|this compound|BLD Pharm [bldpharm.com]
- 12. rsc.org [rsc.org]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. gpgcpurola.ac.in [gpgcpurola.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of 2,4,6-Triphenylpyrylium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 2,4,6-Triphenylpyrylium tetrafluoroborate, a versatile organic salt with significant applications in organic synthesis and photochemistry. This document details established experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathways and experimental workflows.
Introduction
This compound is an organic intermediate that can be synthesized through various methods, most commonly via the reaction of acetophenone and benzaldehyde or its derivatives.[1][2] It serves as a valuable precursor for the preparation of other organic compounds, including polycyclic aromatic hydrocarbons, which possess notable optoelectronic properties.[1] Furthermore, 2,4,6-triarylpyrylium salts are utilized as visible-light photocatalysts in both small molecule synthesis and photoinduced polymerizations.[3][4]
Synthesis Protocols
Several methods for the synthesis of this compound have been reported. The following sections detail the most common and effective experimental procedures.
Synthesis from Benzalacetophenone and Acetophenone
A widely cited method involves the reaction of benzalacetophenone and acetophenone in the presence of fluoboric acid.[5]
Experimental Protocol:
-
In a 1-liter four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place 208 g (1.00 mole) of benzalacetophenone, 60 g (0.50 mole) of acetophenone, and 350 ml of 1,2-dichloroethane.[5]
-
Warm the mixture to 70–75°C.[5]
-
With stirring, add 160 ml of a 52% ethereal solution of fluoboric acid over 30 minutes. The mixture will initially turn orange and then to a brownish-yellow color.[5]
-
After the addition is complete, heat the mixture under reflux for 1 hour with continuous stirring.[5]
-
Allow the fluorescent mixture to stand overnight in a refrigerator.[5]
-
Collect the crystalline product by filtration on a Buchner funnel and wash thoroughly with ether.[5]
-
An additional quantity of the product can be obtained by adding 250 ml of ether to the mother liquor.[5]
-
The crude product can be recrystallized from 650–700 ml of 1,2-dichloroethane to yield yellow needles.[5]
One-Pot Synthesis from Acetophenone and Benzaldehyde
This method provides a more direct route to the target compound from readily available starting materials.[1]
Experimental Protocol:
-
Method 1 (Conventional Heating):
-
Under a nitrogen atmosphere, heat a mixture of 24.0 g (0.2 mol) of acetophenone, 10.6 g (0.1 mol) of benzaldehyde, and 3.0 mL of BF3·Et2O at 100°C for 2 hours.[1]
-
After cooling to room temperature, add a sufficient amount of ether.[1]
-
Filter the precipitate, wash it with ether, and dry to obtain yellow crystals.[1]
-
-
Method 2 (Microwave Irradiation):
-
In a 50 mL round-bottom flask, mix benzaldehyde (6.25 mmol) and acetophenone (12.5 mmol) under a nitrogen atmosphere.[1]
-
Place the flask in a microwave oven and irradiate at 450 W for 8 minutes.[1]
-
Concurrently, add 2.1 g of BF3·OEt2 dropwise using a constant pressure dropping funnel.[1]
-
After the reaction, cool the solution to room temperature, add 5 mL of acetone, and mix.[1]
-
Pour the mixture into a 250 mL conical flask containing 50 mL of ethyl ether to form a yellow flocculent precipitate.[1]
-
Filter the precipitate, wash with ether, and dry. The pure product can be obtained by recrystallization from ethanol.[1]
-
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the synthesis and characterization of this compound.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |
| From Benzalacetophenone and Acetophenone | Benzalacetophenone, Acetophenone | Fluoboric acid (52% in ether) | 1,2-dichloroethane | 1 hour reflux | 70-75°C, then reflux | 63-68% (crude), 52-54% (recrystallized) | [5] |
| One-Pot from Acetophenone and Benzaldehyde | Acetophenone, Benzaldehyde | BF3·Et2O | None | 2 hours | 100°C | 65% | [1] |
| One-Pot (Microwave) from Acetophenone and Benzaldehyde | Acetophenone, Benzaldehyde | BF3·OEt2 | None | 8 minutes | Microwave (450 W) | 56% | [1] |
| Continuous-Flow Synthesis | Chalcone, Acetophenone | HBF4·Et2O | 1,2-dichloroethane | 5 minutes | 110°C | 69-74% | [3] |
Table 1: Summary of Synthesis Parameters and Yields
| Property | Value | Reference |
| Melting Point (crude) | 218–225°C | [5] |
| Melting Point (recrystallized) | 251–257°C | [5] |
| Melting Point (literature) | 250-251°C | |
| Appearance | Yellow crystals | [1][5] |
| Empirical Formula | C₂₃H₁₇BF₄O | |
| Molecular Weight | 396.19 g/mol |
Table 2: Physical and Chemical Properties
Characterization Data
Elemental Analysis
-
Calculated for C₂₃H₁₇BF₄O: C, 69.73%; H, 4.33%; B, 2.73%; F, 19.18%[5]
-
Found: C, 69.38%; H, 4.47%; B, 3.07%; F, 19.51%[5]
Spectroscopic Data
-
¹H NMR (acetone-d₆): Shows a singlet at 9.1 ppm (2H) and multiplets at 8.6 ppm and 7.9 ppm (15H) (downfield from internal tetramethylsilane reference).[5]
-
¹H NMR (DMSO-d₆): δ 7.84 - 7.88 (m, 6H), 7.94 (t, J = 7.5 Hz, 3H), 8.67 (d, J = 7.5 Hz, 6H), 9.24 (s, 2H).[6]
-
¹³C NMR (125 MHz, DMSO-d₆): δ 115.1, 128.8, 129.1, 129.8, 129.9, 130.0, 132.4, 135.0, 135.2, 165.1, 170.0.[6]
-
IR (neat, cm⁻¹): 3069, 2923, 1621, 1592, 1468, 1272, 1194, 1049, 986, 763.[6]
-
UV-Vis Absorption: Exhibits absorption spectra that can be influenced by the solvent, with a redshift observed in nonpolar solvents like dichloromethane compared to acetonitrile.[7]
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis pathways and a general experimental workflow for the preparation of this compound.
Caption: Synthesis from Benzalacetophenone and Acetophenone.
References
- 1. Page loading... [wap.guidechem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Absorption and emission spectra of 2,4,6-Triphenylpyrylium tetrafluoroborate
An In-depth Technical Guide on the Absorption and Emission Spectra of 2,4,6-Triphenylpyrylium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the photophysical properties of this compound (TPT), a prominent organic photocatalyst and fluorescent dye. The document outlines its absorption and emission characteristics, the experimental protocols for their measurement, and the influence of the solvent environment on its spectral behavior.
Photophysical Properties
This compound is a well-characterized pyrylium salt known for its strong absorption in the UV-visible region and significant fluorescence emission.[1] These properties are central to its application in photoredox catalysis, biomedical imaging, and as a fluorescent sensor.[2][3] The spectral characteristics are influenced by the solvent, a phenomenon known as solvatochromism.[1][4]
Absorption Spectra
The UV-visible absorption spectrum of TPT and its close analogs, such as the perchlorate salt, typically exhibits two main absorption bands.[5] These bands are attributed to electronic transitions with dipole moments oriented along the long and short axes of the pyrylium core.[5] In acetonitrile, the parent compound 2,4,6-triphenylpyrylium perchlorate shows distinct absorption peaks at approximately 355 nm and 405 nm.[5] For TPT, a noticeable redshift (bathochromic shift) of the absorption spectrum is observed in less polar solvents like dichloromethane when compared to more polar solvents such as acetonitrile.[1]
Emission Spectra
Upon excitation, TPT exhibits fluorescence, typically in the 400 to 650 nm range.[1] The emission properties are sensitive to the surrounding environment, which can be leveraged for sensing applications.[6] Unlike the absorption spectrum, the position of the fluorescence maximum for TPT shows less significant variation between dichloromethane and acetonitrile.[1] For the closely related 2,4,6-triphenylpyrylium perchlorate in acetonitrile, the emission maximum (λ_em) is observed at 466 nm when excited at 405 nm.[5]
Quantitative Spectroscopic Data
The following tables summarize the key photophysical data for 2,4,6-triphenylpyrylium salts in different solvents. Data for the perchlorate salt is included as a close reference for the tetrafluoroborate salt.
Table 1: Absorption and Emission Data for 2,4,6-Triphenylpyrylium Salts
| Compound | Solvent | Absorption Maxima (λ_abs) | Emission Maximum (λ_em) | Excitation Wavelength (λ_ex) | Stokes Shift (nm) |
| 2,4,6-Triphenylpyrylium perchlorate | Acetonitrile | 355 nm, 405 nm[5] | 466 nm[5] | 405 nm[5] | 61 |
| This compound | Acetonitrile | - | Similar to Dichloromethane[1] | - | - |
| This compound | Dichloromethane | Red-shifted vs. Acetonitrile[1] | Similar to Acetonitrile[1] | - | - |
Note: Specific peak wavelengths for this compound are not consistently reported across the literature, but comparative shifts are noted.
Table 2: Other Photophysical Parameters
| Parameter | Value | Compound | Conditions |
| Molar Absorptivity (ε) | 9000 L·mol⁻¹cm⁻¹ (at ~270 nm) | Unsubstituted Pyrylium Salt | - |
| Fluorescence Lifetime (τ) | 1.9 to 5.6 ns | General Pyrylium Salts | Acetonitrile solution[7] |
| Photocatalyst Activation | 462 nm | This compound | -[8] |
Experimental Protocols
The characterization of the absorption and emission spectra of TPT involves standard spectroscopic techniques.
Materials and Sample Preparation
-
Compound : this compound, >97% purity.
-
Solvents : Spectroscopic grade solvents such as acetonitrile, dichloromethane, methanol, or ethanol are used.[2][7]
-
Sample Preparation : A stock solution of TPT is prepared. For spectroscopic measurements, a dilute solution (e.g., 5 x 10⁻⁶ M) is prepared by diluting the stock solution with the desired solvent.[5][9] To avoid inner filter effects in fluorescence measurements, the absorbance of the solution at the excitation wavelength should not exceed 0.05.[7]
-
Cuvette : Standard 10 mm path length quartz cuvettes are used for both absorption and fluorescence measurements.[9]
Absorption Spectroscopy
-
Instrumentation : A dual-beam UV-Visible-Near-Infrared spectrophotometer (e.g., Varian Cary 50 Bio or Jasco V-750) is used.[5][10]
-
Procedure :
-
The spectrophotometer is blanked using a cuvette filled with the pure solvent.
-
The absorption spectrum of the TPT solution is recorded over a relevant wavelength range (e.g., 300-600 nm).
-
The wavelengths of maximum absorbance (λ_abs) are determined from the resulting spectrum.
-
Fluorescence Spectroscopy
-
Instrumentation : A spectrofluorometer (e.g., PerkinElmer LS-55 or Cary Eclipse) equipped with a xenon lamp light source is utilized.[9][10]
-
Procedure :
-
The sample cuvette is placed in the fluorometer. Emission is typically collected at a 90-degree angle to the excitation beam.[9]
-
An excitation wavelength (λ_ex), usually corresponding to one of the absorption maxima (e.g., 405 nm), is selected.[5]
-
The emission spectrum is scanned over a wavelength range red-shifted from the excitation wavelength (e.g., 420-700 nm).
-
The wavelength of maximum fluorescence intensity (λ_em) is identified.
-
Excitation spectra can also be recorded by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (λ_em) to confirm that the absorbing species is the one that emits.[5]
-
Quantum Yield Determination
-
Methodology : The fluorescence quantum yield (Φ_F) is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard.
-
Standard : A common standard for this spectral region is diphenyl anthracene (Φ_F = 0.90).[5]
-
Calculation : The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[7]
Visualized Experimental Workflow
The following diagram illustrates the logical flow for determining the photophysical properties of this compound.
Caption: Workflow for spectroscopic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and optical spectroscopy of pyrylium chloride salts for tunable lasers and biomedical imaging - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 6. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound 98 448-61-3 [sigmaaldrich.com]
- 9. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 10. gpgcpurola.ac.in [gpgcpurola.ac.in]
In-Depth Technical Guide: Solubility of 2,4,6-Triphenylpyrylium Tetrafluoroborate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4,6-triphenylpyrylium tetrafluoroborate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, supplemented with a general experimental protocol for determining the solubility of organic salts. Furthermore, this guide presents a visualization of an experimental workflow involving the title compound, relevant to its application in photochemical synthesis.
Core Topic: Solubility Profile
This compound is a stable, yellow crystalline solid that sees significant use as a photosensitizer and a synthetic intermediate in organic chemistry.[1] Its solubility is a critical parameter for its application in solution-phase reactions. While exact solubility values (e.g., in g/L or mol/L) are not widely reported, a consistent qualitative solubility profile has been established through various chemical and supplier-provided literature.
Data Presentation: Qualitative Solubility of this compound
The following table summarizes the reported qualitative solubility of this compound in a range of common organic solvents.
| Solvent | IUPAC Name | Solubility | Citation(s) |
| Acetone | Propan-2-one | Soluble | [2] |
| Trifluoroacetic Acid | 2,2,2-Trifluoroacetic acid | Soluble | [1][2][3] |
| Dichloromethane | Dichloromethane | Soluble (used for spectroscopy) | [4] |
| Acetonitrile | Acetonitrile | Soluble (used for spectroscopy) | [4] |
| 1,2-Dichloroethane | 1,2-Dichloroethane | Soluble (for recrystallization) | [5] |
| Ethanol | Ethanol | Sparingly soluble to Insoluble | [1][2][3] |
| Diethyl Ether | Ethoxyethane | Insoluble | [1][3] |
| Water | Water | Insoluble | [1][2][3] |
Note on Ethanol Solubility: There is a minor contradiction in the literature regarding the solubility in ethanol. While one source suggests it can dissolve in ethanol[2], several others state that it is insoluble in ethyl alcohol[1][3]. This may indicate very limited or partial solubility, and empirical verification is recommended for applications requiring ethanol as a solvent.
Experimental Protocols
A standardized, rigorous experimental protocol is crucial for determining the precise solubility of a compound like this compound. The following is a general methodology adapted from established procedures for organic salts.[6][7]
Protocol: Determination of Solubility by Saturation Point at Controlled Temperature
This method involves preparing saturated solutions at a specific temperature and then determining the concentration of the solute.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (anhydrous, high purity)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically resistant, e.g., PTFE)
-
UV-Vis spectrophotometer or HPLC system
-
Scintillation vials or other suitable sealed containers
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The excess solid should be clearly visible.
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6] Preliminary studies can determine the minimum time required to achieve saturation.[7]
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibrium temperature) pipette or syringe to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Concentration Analysis (UV-Vis Spectrophotometry Example):
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorption (λmax) for this compound in the specific solvent (e.g., ~405 nm in acetonitrile).[2]
-
Calculate the concentration of the diluted sample using the calibration curve.
-
Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility at the specified temperature.
-
3. Data Reporting:
-
Solubility should be reported in standard units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
The temperature at which the solubility was determined must always be specified.
Mandatory Visualization
The following diagrams illustrate logical relationships and experimental workflows relevant to the application of this compound.
Photosensitized Synthesis Workflow
This compound is utilized as a photosensitizer in various organic reactions, including the synthesis of N-alkylpyridinium photosensitizers and the photooxidation of catechol.[1] The diagram below outlines a generalized workflow for such a photosensitized reaction.
Logical Relationship of Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 448-61-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Electrochemical Properties of 2,4,6-Triphenylpyrylium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electrochemical properties of 2,4,6-Triphenylpyrylium tetrafluoroborate (TPT). TPT is a commercially available organic salt that is widely utilized as a potent electron-transfer photosensitizer in a variety of chemical transformations.[1][2][3] Its strong oxidizing ability in the excited state makes it a valuable tool in photoredox catalysis, enabling reactions that are otherwise challenging.[1][4] This guide presents key quantitative electrochemical data, detailed experimental methodologies for its characterization, and a visualization of its role in a representative photochemical reaction.
Core Electrochemical Data
The electrochemical behavior of this compound is characterized by its reduction potentials in both the ground and photoexcited states. These values are crucial for predicting its ability to accept an electron and thus act as an oxidizing agent. The data summarized below was obtained by cyclic voltammetry in acetonitrile.
| Parameter | Notation | Potential (V vs. SCE) | Reference |
| Excited State Reduction Potential | PC+*/PC• | +2.3 | [5] |
| Excited State Reduction Potential | Ered | +2.55 | [4] |
| Ground State Reduction Potential | PC+/PC• | -0.35 | [5] |
Note: The variation in the excited state reduction potential may be attributed to different experimental conditions or reference electrode calibration.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is the primary technique used to determine the redox potentials of this compound.[6][7] This method involves scanning the potential of an electrode linearly with time and measuring the resulting current.
Objective: To determine the ground state reduction potential of this compound.
Materials:
-
This compound (TPT)
-
Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂)
-
Supporting electrolyte: e.g., 0.1 M Tetrabutylammonium tetrafluoroborate (TBABF₄) or Tetra-n-butylammonium perchlorate (TBAP)[8][9]
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Voltammetric analyzer/potentiostat
-
Electrochemical cell
-
Inert gas (Argon or Nitrogen) for deoxygenation
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the chosen anhydrous solvent. A typical concentration is in the millimolar range (e.g., 1-10 mM). Add the supporting electrolyte to the solution at a concentration of approximately 0.1 M.
-
Deoxygenation: Transfer the solution to the electrochemical cell. Deoxygenate the solution by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes. This is crucial as dissolved oxygen can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electrode Setup: Assemble the three-electrode system in the electrochemical cell. Ensure the electrodes are clean and properly polished (for solid working electrodes).
-
Cyclic Voltammetry Measurement:
-
Set the potential window for the scan. The starting and ending potentials should be chosen to encompass the reduction event of interest. Based on the known ground state reduction potential, a scan from approximately 0 V to -1.0 V vs. SCE would be appropriate.
-
Set the scan rate. A typical starting scan rate is 100 mV/s.
-
Initiate the potential scan and record the resulting cyclic voltammogram (current vs. potential).
-
-
Data Analysis:
-
Identify the cathodic (reduction) and anodic (oxidation) peaks in the voltammogram.
-
For a reversible or quasi-reversible process, the ground state reduction potential (E₁/₂) can be estimated as the average of the cathodic peak potential (Epc) and the anodic peak potential (Epa).
-
Calculating the Excited State Reduction Potential:
The excited state reduction potential (E*₁/₂) can be calculated using the ground state reduction potential (E₁/₂) and the zero-zero spectroscopic energy (E₀,₀), which is estimated from the absorption and emission spectra of the compound.[6] The following equation is used:
E*₁/₂ = E₁/₂ + E₀,₀
Application in Photoredox Catalysis: A Mechanistic Overview
This compound is a highly effective photocatalyst, particularly in oxidation reactions.[1] Upon irradiation with visible light, it is promoted to an electronically excited state, becoming a much stronger oxidizing agent.[4] This excited state can then accept an electron from a suitable donor molecule, initiating a chemical transformation.
One such example is the visible light-mediated redox-neutral 1,3-dipolar cycloaddition of 2H-azirines with this compound.[4] In this reaction, the pyrylium salt serves a dual role as both the photosensitizer and one of the reactants.[4]
Caption: Electron transfer mechanism in the photocatalytic cycloaddition of 2H-azirine.
The workflow for a typical photocatalytic reaction utilizing this compound is outlined below.
Caption: General workflow for a photocatalytic reaction using TPT.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gpgcpurola.ac.in [gpgcpurola.ac.in]
- 5. Redox Potentials of Visible Light Photoredox Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts — Parker Jenkins [parker-jenkins.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, photophysical, cyclic voltammetry properties, and molecular structure study of novel (5,10,15,20-tetratolylphenyl porphyrinato)zinc(II) with pyrazine - Journal of King Saud University - Science [jksus.org]
An In-depth Technical Guide to 2,4,6-Triphenylpyrylium Tetrafluoroborate as a Photocatalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triphenylpyrylium tetrafluoroborate (TPT), a commercially available organic salt, has emerged as a powerful and versatile photocatalyst in modern organic synthesis. Its strong oxidizing ability in the excited state, coupled with its favorable photophysical properties, enables a wide range of chemical transformations under mild, visible-light irradiation. This technical guide provides a comprehensive overview of the mechanism of action of TPT, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.
Core Mechanism of Action
The photocatalytic activity of this compound is predicated on its ability to engage in single electron transfer (SET) processes upon photoexcitation. As an organic dye, TPT possesses a distinct absorption profile in the visible light spectrum. The core mechanism can be delineated into the following key steps:
-
Photoexcitation: Upon irradiation with visible light, the TPT cation absorbs a photon, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). This generates a short-lived, high-energy singlet excited state (¹TPT*).
-
Intersystem Crossing: The singlet excited state can undergo intersystem crossing (ISC) to form a longer-lived triplet excited state (³TPT*). It is primarily this triplet state that participates in the subsequent electron transfer steps.
-
Single Electron Transfer (SET): The excited TPT* is a potent oxidizing agent. It can accept an electron from a suitable electron-donating substrate (S), resulting in the formation of a substrate radical cation (S•+) and the reduced form of the photocatalyst, the triphenylpyranyl radical (TPT•).
-
Substrate Transformation: The highly reactive substrate radical cation (S•+) then undergoes a variety of chemical transformations, such as cyclization, fragmentation, or reaction with other nucleophiles, to form the desired product.
-
Catalyst Regeneration: The photocatalytic cycle is completed by the regeneration of the ground state TPT. This can occur through various pathways, often involving a subsequent electron transfer step, which may involve a sacrificial electron donor or the reaction intermediate itself in a redox-neutral process.
Quantitative Physicochemical Data
The efficiency and applicability of a photocatalyst are critically dependent on its photophysical and electrochemical properties. The following tables summarize the key quantitative data for this compound.
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent |
| Absorption Maximum (λmax) | ~405 nm | Acetonitrile |
| Emission Maximum (λem) | ~466 nm | Acetonitrile |
| Fluorescence Quantum Yield (Φf) | ~0.84 (for the chloride salt) | Acetonitrile |
| Excited State Lifetime (τ) | Data not readily available | - |
Note: The fluorescence quantum yield is for the closely related 2,4,6-triphenylpyrylium chloride, which is expected to have similar photophysical properties to the tetrafluoroborate salt.
Table 2: Electrochemical Properties of this compound
| Property | Potential (V vs. SCE) | Solvent |
| Ground State Reduction Potential (Ered(TPT+/TPT•)) | -0.35 | Acetonitrile |
| Excited State Reduction Potential (Ered(TPT*+/TPT•)) | +2.3 | Acetonitrile |
Experimental Protocols
The following are representative experimental protocols for reactions photocatalyzed by this compound.
Photocatalytic [3+2] Cycloaddition of 2H-Azirines with Pyrylium Salts
This protocol details a redox-neutral 1,3-dipolar cycloaddition to synthesize tetrasubstituted pyrroles.
Materials:
-
2H-azirine (0.3 mmol)
-
This compound (TPT) (0.2 mmol, 79 mg)
-
Anhydrous acetonitrile (4.0 mL)
-
5 mL crimp-seal vial with a magnetic stirring bar
Procedure:
-
In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, dissolve the 2H-azirine and this compound in anhydrous acetonitrile.
-
Degas the resulting reaction mixture by three "freeze-pump-thaw" cycles.
-
Irradiate the vial with 455 nm blue LEDs, maintaining the reaction temperature at approximately 25 °C with a cooling fan.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent to afford the desired tetrasubstituted pyrrole.[1]
Photosensitized Oxidation of Benzyl Alcohols
This protocol describes the oxidation of benzyl alcohols to the corresponding benzaldehydes.
Materials:
-
Ring-methoxylated benzyl alcohol (e.g., 4-methoxybenzyl alcohol) (0.1 M)
-
This compound (TPT) (absorbance of ~0.3 at the irradiation wavelength)
-
Dichloromethane (CH₂Cl₂)
-
Photoreactor with a suitable wavelength light source (e.g., >390 nm)
Procedure:
-
Prepare a solution of the benzyl alcohol and TPT in dichloromethane in a quartz cuvette or photoreactor vessel.
-
Purge the solution with a gentle stream of oxygen or air for 15 minutes prior to and during irradiation.
-
Irradiate the solution with a light source at a wavelength where TPT absorbs (e.g., a high-pressure mercury lamp with a cut-off filter).
-
Monitor the reaction progress by a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent can be removed under reduced pressure, and the product can be purified by standard chromatographic techniques.[1]
Mechanistic and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the photocatalytic cycle of TPT and a general experimental workflow.
Caption: Photocatalytic cycle of this compound.
Caption: General experimental workflow for a TPT-photocatalyzed reaction.
References
An In-depth Technical Guide to the Safety and Handling of 2,4,6-Triphenylpyrylium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,4,6-Triphenylpyrylium tetrafluoroborate (CAS No. 448-61-3), a versatile organic salt widely used as a photosensitizer and a building block in organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also known to cause severe skin burns and eye damage, and may lead to respiratory irritation.[1][4]
Signal Word: Danger[4]
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H312: Harmful in contact with skin.[1]
-
H314: Causes severe skin burns and eye damage.[4]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Toxicological Data
Quantitative toxicological data for this compound is limited. The available data is summarized in the table below. It is important to note that the toxicological properties have not been fully investigated, and the compound should be handled with care.
| Parameter | Value | Species | Route of Exposure | Reference |
| LD50 (Lethal Dose, 50%) | 56 mg/kg | Mouse | Intravenous | chemsrc.com |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.
Handling:
-
Avoid all personal contact with the substance.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.[3]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1][4]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
The compound is hygroscopic and moisture-sensitive; store under an inert gas if possible.
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
-
Store locked up.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[1][4]
-
Skin Protection:
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. In case of insufficient ventilation, a self-contained breathing apparatus (SCBA) may be necessary.[2][3]
First-Aid Measures
In the event of exposure, immediate medical attention is required.[4]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Accidental Release and Disposal
Accidental Release:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Avoid generating dust.
-
Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.
-
Wash the spill area with soap and water.
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Experimental Protocols
This compound is utilized in various chemical reactions. Below are detailed methodologies for some key applications.
Synthesis of this compound
This protocol describes the synthesis of the title compound from benzalacetophenone and acetophenone.[5]
Materials:
-
Benzalacetophenone
-
Acetophenone
-
1,2-Dichloroethane
-
52% Ethereal solution of fluoboric acid
-
Ether
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, combine benzalacetophenone (1.00 mole), acetophenone (0.50 mole), and 350 ml of 1,2-dichloroethane.
-
Warm the mixture to 70–75°C.
-
With stirring, add 160 ml of a 52% ethereal solution of fluoboric acid from the dropping funnel over 30 minutes. The mixture will change color from orange to brownish-yellow.
-
After the addition is complete, heat the mixture under reflux for 1 hour.
-
Allow the fluorescent mixture to stand overnight in a refrigerator.
-
Collect the crystalline product by filtration on a Buchner funnel and wash thoroughly with ether.
-
An additional quantity of the product can be obtained by adding 250 ml of ether to the mother liquor.
-
The product can be recrystallized from 1,2-dichloroethane.
References
The Inner Workings of Organic Dye-Initiated Photoredox Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of photoredox catalysis has revolutionized modern organic synthesis, offering a powerful and often more sustainable approach to constructing complex molecules. By harnessing the energy of visible light, this methodology allows for the generation of highly reactive intermediates under mild conditions. While transition metal complexes have historically dominated the field, organic dyes have emerged as a compelling class of photocatalysts due to their low cost, ready availability, and tunable photophysical properties. This technical guide delves into the fundamental principles of photoredox catalysis using organic dyes, providing a comprehensive overview for researchers and professionals in the chemical sciences.
Core Principles: Harnessing Light to Drive Chemical Reactions
At its heart, photoredox catalysis involves the use of a photocatalyst (in this case, an organic dye) that, upon absorption of light, can initiate single-electron transfer (SET) processes with organic substrates. This process generates radical ions, which can then undergo a variety of chemical transformations. The catalytic cycle can be broadly categorized into two main pathways: oxidative quenching and reductive quenching.
The Photochemical Excitation: The process begins with the organic dye (PC) absorbing a photon of visible light, promoting it to an electronically excited state (PC*). This excited state is both a more potent oxidant and a more potent reductant than the ground state, enabling it to participate in electron transfer events that would be thermodynamically unfavorable otherwise.[1][2]
Quenching Pathways:
-
Oxidative Quenching Cycle: In this cycle, the excited photocatalyst (PC*) accepts an electron from a substrate (the reductant), which is thereby oxidized. The resulting reduced photocatalyst (PC•-) then donates an electron to another substrate (the oxidant) to regenerate the ground-state photocatalyst (PC), completing the catalytic cycle.
-
Reductive Quenching Cycle: Conversely, the excited photocatalyst (PC*) can donate an electron to a substrate (the oxidant), which is reduced. The oxidized photocatalyst (PC•+) then accepts an electron from another substrate (the reductant) to return to its ground state.[2]
Key Classes of Organic Dyes in Photoredox Catalysis
A diverse array of organic dyes has been successfully employed as photoredox catalysts. Their suitability for a particular transformation depends on their specific photophysical and electrochemical properties. Common classes include:
-
Xanthene Dyes: This class includes well-known dyes such as Eosin Y and Rose Bengal. They are characterized by their strong absorption in the visible region and are often used in reductive quenching cycles.[3][4]
-
Acridinium Dyes: Acridinium salts are powerful photooxidants and are frequently utilized in oxidative quenching cycles.[4] The Fukuzumi acridinium salt is a notable example.
-
Pyrylium Salts: Triphenylpyrylium salts are effective photooxidants and have been used in various transformations, including cycloadditions.[5]
-
Phenothiazine Dyes: Methylene Blue is a classic example of a phenothiazine dye that can act as a photoredox catalyst.[4]
Quantitative Data for Common Organic Photoredox Catalysts
The selection of an appropriate organic dye for a specific photoredox reaction is guided by its photophysical and electrochemical properties. The following tables summarize key quantitative data for some commonly used organic photosensitizers.
Table 1: Photophysical Properties of Selected Organic Dyes
| Organic Dye | λmax (nm) | Excited-State Lifetime (τ) | Quantum Yield (Φ) |
| Eosin Y | 530 | 2.3 ns (singlet), 29 µs (triplet) | 0.49 (intersystem crossing) |
| Rose Bengal | 559 | 0.08 ns (singlet), 1.9 µs (triplet) | 0.76 (intersystem crossing) |
| Methylene Blue | 664 | 0.3 ns (singlet), 5.3 µs (triplet) | 0.52 (intersystem crossing) |
| 9-Mesityl-10-methylacridinium | 428 | 5.2 ns (singlet), 2.2 ms (triplet) | 0.02 (intersystem crossing) |
| 2,4,6-Triphenylpyrylium | 410 | 2.7 ns (singlet) | - |
Data compiled from various sources. Lifetimes and quantum yields can vary depending on the solvent and experimental conditions.
Table 2: Electrochemical Properties of Selected Organic Dyes
| Organic Dye | Ground State Reduction Potential E(PC/PC•-) (V vs SCE) | Ground State Oxidation Potential E(PC•+/PC) (V vs SCE) | Excited State Reduction Potential E(PC/PC•-) (V vs SCE) | Excited State Oxidation Potential E(PC•+/PC) (V vs SCE) |
| Eosin Y | -0.83 | +1.09 | +1.08 | -1.24 |
| Rose Bengal | -0.62 | +1.15 | +1.28 | -1.13 |
| Methylene Blue | -0.12 | +1.28 | +1.48 | -0.92 |
| 9-Mesityl-10-methylacridinium | -0.57 | +2.06 | +2.30 | -0.81 |
| 2,4,6-Triphenylpyrylium | -0.29 | +1.51 | +2.53 | -1.31 |
Potentials are approximate and can vary with the solvent and supporting electrolyte.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in photoredox catalysis. Below are representative methodologies for key transformations.
Protocol 1: General Procedure for the Eosin Y-Catalyzed Synthesis of α-Amino Radicals
This protocol describes the generation of α-amino radicals from the corresponding amines, which can then participate in various C-C bond-forming reactions.
Materials:
-
Eosin Y (photocatalyst)
-
Substrate (e.g., an N-aryltetrahydroisoquinoline)
-
Electron donor/sacrificial agent (e.g., Hantzsch ester or an amine like triethylamine)
-
Anhydrous and degassed solvent (e.g., acetonitrile or dimethylformamide)
-
Reaction vessel (e.g., a Schlenk tube or a vial with a septum)
-
Visible light source (e.g., blue or green LEDs)
-
Stir plate
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the substrate (1.0 equiv), Eosin Y (typically 1-2 mol%), and the electron donor (1.5-2.0 equiv).
-
Add the anhydrous, degassed solvent to dissolve the reagents. The concentration is typically in the range of 0.05-0.1 M.
-
Seal the reaction vessel and place it on a stir plate.
-
Irradiate the reaction mixture with a visible light source at a controlled distance (e.g., 5-10 cm) and temperature (often ambient).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: General Procedure for a [2+2] Cycloaddition using a Triphenylpyrylium Catalyst
This protocol outlines a typical setup for a photoredox-catalyzed [2+2] cycloaddition of alkenes.
Materials:
-
2,4,6-Triphenylpyrylium tetrafluoroborate (photocatalyst)
-
Alkene substrate(s)
-
Anhydrous and degassed solvent (e.g., dichloromethane or acetonitrile)
-
Reaction vessel
-
Visible light source (e.g., blue LEDs)
-
Stir plate
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the alkene substrate(s) (1.0 equiv) and the this compound catalyst (typically 1-5 mol%) in the anhydrous, degassed solvent.
-
Seal the vessel and place it on a stir plate.
-
Irradiate the stirred solution with a visible light source. Maintain a constant temperature, often near room temperature.
-
Monitor the disappearance of the starting material(s) by an appropriate analytical method.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography to isolate the cyclobutane product.
Visualizing the Process: Diagrams of Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
References
Methodological & Application
Application Notes and Protocols: 2,4,6-Triphenylpyrylium Tetrafluoroborate in Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triphenylpyrylium tetrafluoroborate (TPT) is a commercially available organic salt that has emerged as a potent photocatalyst in a variety of chemical transformations. Its strong absorption in the visible light spectrum, high oxidation potential in the excited state, and excellent bench-top stability make it an attractive alternative to traditional transition-metal-based photocatalysts. TPT operates via a single-electron transfer (SET) mechanism, enabling the activation of a broad range of substrates for applications in cycloadditions, polymerizations, and oxidation reactions. These characteristics make it a valuable tool in organic synthesis, materials science, and drug development.
Physicochemical Properties and Handling
| Property | Value |
| Molecular Formula | C₂₃H₁₇BF₄O |
| Molecular Weight | 396.19 g/mol |
| Appearance | Yellow crystalline powder |
| Melting Point | 250-251 °C[1] |
| Photocatalyst Activation | ~462 nm (Visible Light, Blue LEDs)[1] |
| Solubility | Soluble in polar organic solvents such as acetonitrile and dichloromethane. |
Storage and Handling: TPT is a stable compound that can be handled in the air. It should be stored in a cool, dry place away from direct light. Standard personal protective equipment (gloves, safety glasses) should be worn during handling.
Applications in Photocatalysis
TPT has proven to be a versatile photocatalyst for a range of organic reactions. Key applications include:
-
[3+2] Cycloaddition Reactions: TPT catalyzes the [3+2] cycloaddition of 2H-azirines with the pyrylium salt itself acting as the dienophile to synthesize highly substituted pyrroles. This reaction proceeds with high regioselectivity and moderate to good yields.[2][3]
-
Cationic Polymerization: TPT is an effective photoinitiator for the cationic polymerization of electron-rich monomers like vinyl ethers. This allows for the synthesis of polymers with controlled molecular weights and narrow dispersities under mild, visible-light irradiation.
-
Oxidation Reactions: TPT can photocatalyze the oxidation of various substrates, including sulfides to sulfoxides. This method offers a green alternative to traditional oxidation methods that often require harsh reagents.
Data Presentation
Table 1: Substrate Scope for the Photocatalytic [3+2] Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts[2]
| Entry | 2H-Azirine (1) | 2,4,6-Triarylpyrylium Salt (2) | Product (3) | Yield (%) |
| 1 | 3-(4-methoxyphenyl)-2-phenyl-2H-azirine | This compound | 2-(4-methoxyphenyl)-3,4,5-triphenyl-1H-pyrrole | 65 |
| 2 | 2,3-diphenyl-2H-azirine | This compound | 2,3,4,5-tetraphenyl-1H-pyrrole | 62 |
| 3 | 3-(4-chlorophenyl)-2-phenyl-2H-azirine | This compound | 2-(4-chlorophenyl)-3,4,5-triphenyl-1H-pyrrole | 58 |
| 4 | 3-(4-bromophenyl)-2-phenyl-2H-azirine | This compound | 2-(4-bromophenyl)-3,4,5-triphenyl-1H-pyrrole | 55 |
| 5 | 2-(4-fluorophenyl)-3-phenyl-2H-azirine | This compound | 2-(4-fluorophenyl)-3,4,5-triphenyl-1H-pyrrole | 54 |
| 6 | 2-phenyl-3-(thiophen-2-yl)-2H-azirine | This compound | 3,4,5-triphenyl-2-(thiophen-2-yl)-1H-pyrrole | 52 |
| 7 | 3-methyl-2-phenyl-2H-azirine | This compound | 2-methyl-3,4,5-triphenyl-1H-pyrrole | 35 |
| 8 | 2,3-diphenyl-2H-azirine | 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium tetrafluoroborate | 2,3-diphenyl-4,5-bis(4-methoxyphenyl)-1H-pyrrole | 60 |
| 9 | 2,3-diphenyl-2H-azirine | 4-(4-chlorophenyl)-2,6-diphenylpyrylium tetrafluoroborate | 4-(4-chlorophenyl)-2,3,5-triphenyl-1H-pyrrole | 57 |
Experimental Protocols
Protocol 1: Synthesis of this compound[4][5]
This protocol is adapted from Organic Syntheses.
Materials:
-
Benzalacetophenone (Chalcone) (208 g, 1.00 mole)
-
Acetophenone (60 g, 0.50 mole)
-
1,2-Dichloroethane (350 mL)
-
Fluoboric acid (52% ethereal solution, 160 mL)
-
Diethyl ether
Procedure:
-
In a 1-L four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place benzalacetophenone and acetophenone in 1,2-dichloroethane.
-
Warm the mixture to 70–75 °C.
-
Add the fluoboric acid solution dropwise with stirring over 30 minutes. The mixture will change color from orange to brownish-yellow.
-
After the addition is complete, heat the mixture under reflux for 1 hour.
-
Allow the mixture to cool and then stand overnight in a refrigerator.
-
Collect the crystalline product by filtration on a Büchner funnel and wash thoroughly with diethyl ether.
-
Additional product can be obtained by adding 250 mL of ether to the mother liquor.
-
The combined product is recrystallized from 1,2-dichloroethane to yield yellow needles (125–135 g, 63–68% yield).[4]
Characterization:
-
Melting Point: 251–257 °C (recrystallized).[4]
-
¹H NMR (acetone-d₆): δ 9.1 (s, 2H), 8.6 (m, 15H), 7.9 (m, 15H) ppm.[4]
Caption: Workflow for the synthesis of this compound.
Protocol 2: Photocatalytic [3+2] Cycloaddition of 2H-Azirines[2]
Materials:
-
2H-azirine (0.3 mmol)
-
This compound (TPT) (0.2 mmol)
-
Anhydrous acetonitrile (4.0 mL)
-
Blue LEDs (455 nm)
Procedure:
-
In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, dissolve the 2H-azirine and TPT in anhydrous acetonitrile.
-
Degas the resulting reaction mixture by three "freeze-pump-thaw" cycles.
-
Irradiate the vial with 455 nm blue LEDs while maintaining the temperature at approximately 25 °C with a cooling fan.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 15–24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the pure pyrrole product.
Gram-Scale Synthesis Example: [2]
-
3-(4-methoxyphenyl)-2-phenyl-2H-azirine (1.0 g, 4.5 mmol)
-
This compound (1.2 g, 3.0 mmol)
-
Anhydrous acetonitrile (12.0 mL)
-
The reaction is performed in an oven-dried 20 mL crimp-seal vial following the general procedure.
Caption: General workflow for the TPT-photocatalyzed [3+2] cycloaddition.
Protocol 3: General Procedure for Visible-Light-Induced Cationic Polymerization of Vinyl Ethers
Materials:
-
Vinyl ether monomer (e.g., isobutyl vinyl ether, cyclohexyl vinyl ether)
-
This compound (TPT)
-
Chain Transfer Agent (CTA) (e.g., a trithiocarbonate)
-
Anhydrous solvent (e.g., dichloromethane)
-
Blue LEDs
Procedure:
-
In a glovebox, prepare a stock solution of TPT and the CTA in the chosen anhydrous solvent.
-
In a separate vial, add the vinyl ether monomer.
-
Add the photocatalyst/CTA stock solution to the monomer.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in front of blue LEDs and stir at room temperature.
-
Monitor the polymerization by taking aliquots at different time points and analyzing by ¹H NMR (for conversion) and GPC (for molecular weight and dispersity).
-
To quench the polymerization, expose the reaction to air and add a small amount of a terminating agent (e.g., methanol).
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration or centrifugation and dry under vacuum.
Signaling Pathways and Mechanisms
The photocatalytic activity of TPT is initiated by the absorption of visible light, which promotes the catalyst to an excited state (TPT*). This excited state is a potent oxidant and can accept an electron from a suitable donor substrate in a single-electron transfer (SET) process.
[3+2] Cycloaddition of 2H-Azirines
In this reaction, the 2H-azirine acts as the electron donor. The photoexcited TPT* oxidizes the azirine to its radical cation. This is followed by the coupling of the azirine radical cation with the reduced TPT radical. Subsequent rearrangement and rearomatization lead to the formation of the substituted pyrrole product.
Caption: Proposed mechanism for the photocatalytic synthesis of pyrroles.
Cationic Polymerization of Vinyl Ethers
For cationic polymerization, the process is initiated by the photoinduced oxidation of a chain transfer agent (CTA) by the excited TPT*. This generates a radical cation from the CTA, which can then initiate the polymerization of the vinyl ether monomer. The polymerization proceeds through a cationic chain-growth mechanism.
Caption: Photoinitiation pathway for cationic polymerization of vinyl ethers.
Conclusion
This compound is a highly effective and versatile organic photocatalyst. Its ease of handling, accessibility, and efficacy in promoting a range of important chemical transformations under mild, visible-light conditions make it a powerful tool for modern organic synthesis. The provided protocols offer a starting point for researchers to explore the utility of TPT in their own synthetic endeavors, from the construction of complex heterocyclic scaffolds to the synthesis of advanced polymeric materials.
References
Application Notes and Protocols for Photocatalysis with 2,4,6-Triphenylpyrylium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting photocatalysis using 2,4,6-Triphenylpyrylium tetrafluoroborate (TPT). TPT is a versatile and commercially available organic photocatalyst that utilizes visible light to initiate a variety of chemical transformations. Its strong oxidizing ability in the excited state makes it particularly useful for the generation of radical cations, enabling a range of synthetic applications.
Overview and Photophysical Properties
This compound is an organic salt that functions as a potent photoredox catalyst.[1] Upon absorption of visible light, typically from blue LEDs, it transitions to an excited state with a significantly altered redox potential, allowing it to engage in single-electron transfer (SET) with a suitable substrate.[1] This property has been harnessed for various organic reactions, including cycloadditions, C-H functionalizations, and other redox-neutral transformations.
The photophysical properties of this compound are crucial for its photocatalytic activity. Below is a summary of its key characteristics:
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | ~405 nm and ~355 nm | Acetonitrile | [2] |
| ~410 nm (shoulder at 450 nm) | Acetonitrile | [2] | |
| Emission Maximum (λem) | ~466 nm | Acetonitrile | [2] |
| Photocatalyst Activation Wavelength | 462 nm | - | [3] |
General Photocatalytic Signaling Pathway
The general mechanism of photocatalysis with this compound typically proceeds through an oxidative quenching cycle. The key steps are illustrated in the diagram below.
Caption: General photocatalytic cycle of this compound.
Experimental Protocols
The following is a general protocol for a photocatalytic reaction using this compound. This protocol can be adapted for various substrates and reaction types. A specific example for a [3+2] cycloaddition is also provided.
General Experimental Workflow
The diagram below outlines the typical workflow for setting up a photocatalytic experiment with this compound.
Caption: A typical experimental workflow for a photocatalytic reaction.
Detailed Protocol for Photocatalytic [3+2] Cycloaddition of 2H-Azirines with this compound
This protocol is adapted from a reported procedure for the synthesis of tetrasubstituted pyrroles.
Materials:
-
Oven-dried 5 mL crimp-seal vial
-
Magnetic stir bar
-
2H-azirine (Substrate 1)
-
This compound (Photocatalyst)
-
Anhydrous acetonitrile (CH3CN)
-
Visible light source (e.g., 455 nm blue LEDs)
-
Cooling device (to maintain room temperature)
-
Schlenk line or similar equipment for freeze-pump-thaw cycles
Procedure:
-
To an oven-dried 5 mL crimp-seal vial equipped with a magnetic stir bar, add the 2H-azirine (0.3 mmol) and this compound (0.2 mmol).
-
Add anhydrous acetonitrile (4.0 mL) to dissolve the solids.
-
Seal the vial with a crimp cap.
-
Degas the resulting reaction mixture by performing three freeze-pump-thaw cycles using a syringe needle inserted through the septum of the cap.
-
Place the vial in the photocatalytic reactor and irradiate it with 455 nm blue LEDs.
-
Maintain the reaction temperature at approximately 25 °C using a cooling device.
-
Stir the reaction mixture throughout the irradiation period.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 15-24 hours.
-
Once the reaction is complete, turn off the light source and remove the vial from the reactor.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrasubstituted pyrrole.
Data Presentation: Substrate Scope of the [3+2] Cycloaddition
The following table summarizes the results for the photocatalytic cycloaddition of various 2H-azirines with this compound, demonstrating the scope of the reaction.
| Entry | 2H-Azirine Substrate | Product | Yield (%) |
| 1 | 3-(4-methoxyphenyl)-2-phenyl-2H-azirine | 2-(4-methoxyphenyl)-3,4,5-triphenyl-1H-pyrrole | 85 |
| 2 | 2,3-diphenyl-2H-azirine | 2,3,4,5-tetraphenyl-1H-pyrrole | 82 |
| 3 | 3-(4-chlorophenyl)-2-phenyl-2H-azirine | 2-(4-chlorophenyl)-3,4,5-triphenyl-1H-pyrrole | 78 |
| 4 | 3-(4-methylphenyl)-2-phenyl-2H-azirine | 2-(4-methylphenyl)-3,4,5-triphenyl-1H-pyrrole | 88 |
| 5 | 2-phenyl-3-(p-tolyl)-2H-azirine | 3,4,5-triphenyl-2-(p-tolyl)-1H-pyrrole | 86 |
| 6 | 3-phenyl-2-(p-tolyl)-2H-azirine | 2,3,4-triphenyl-5-(p-tolyl)-1H-pyrrole | 80 |
Data adapted from a representative study on the photocatalytic cycloaddition reaction.
Safety Precautions
-
Light Source: High-intensity light sources can be harmful to the eyes. Always use appropriate eye protection, such as UV-blocking safety glasses or goggles, and avoid looking directly at the light source.
-
Solvents: Anhydrous solvents are often flammable and should be handled in a well-ventilated fume hood.
-
Reagents: Handle all chemicals with care, wearing appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Pressure: Freeze-pump-thaw cycles involve vacuum and pressure changes. Ensure that the glassware is free of defects and can withstand these changes.
By following these guidelines and protocols, researchers can effectively and safely utilize this compound for a variety of photocatalytic transformations.
References
Applications of 2,4,6-Triphenylpyrylium Tetrafluoroborate in Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization has emerged as a powerful and versatile technique for the synthesis of well-defined polymers with controlled molecular weights, low dispersities, and complex architectures. This method utilizes a photocatalyst that, upon light absorption, initiates the RAFT polymerization process through an electron or energy transfer mechanism. Among the various photocatalysts, 2,4,6-triphenylpyrylium tetrafluoroborate has garnered significant attention due to its strong visible light absorption, high oxidation potential in the excited state, and commercial availability. These application notes provide a detailed overview of the use of this compound in PET-RAFT polymerization, including experimental protocols and quantitative data for the synthesis of various polymers.
Key Applications
The primary application of this compound in PET-RAFT polymerization is as a highly efficient organic photocatalyst. It is particularly effective in the polymerization of vinyl ethers, a class of monomers that are challenging to polymerize via traditional free-radical methods.[1] The use of this pyrylium salt under visible light irradiation allows for precise temporal and spatial control over the polymerization process, enabling the synthesis of complex polymer architectures such as block copolymers.[1]
Continuous-flow synthesis has been successfully employed with this compound-mediated PET-RAFT, offering advantages such as shorter reaction times, higher molecular weights, and lower polydispersity of the resulting polymers compared to batch processes.[1]
Data Presentation
The following tables summarize quantitative data from representative PET-RAFT polymerizations using this compound as the photocatalyst.
Table 1: PET-RAFT Polymerization of Isobutyl Vinyl Ether (IBVE) in Batch vs. Flow [1]
| Entry | Method | Catalyst | CTA | Residence Time (min) | Conversion (%) | M_n ( kg/mol ) | Đ |
| 1 | Batch | 3 | CTA1 | 180 | >95 | 11.2 | 1.21 |
| 2 | Flow | 3 | CTA1 | 15 | >95 | 14.3 | 1.15 |
| 3 | Batch | 3 | CTA2 | 180 | >95 | 13.8 | 1.25 |
| 4 | Flow | 3 | CTA2 | 15 | >95 | 17.1 | 1.18 |
| 5 | Batch | 4 | CTA1 | 180 | >95 | 10.9 | 1.23 |
| 6 | Flow | 4 | CTA1 | 15 | >95 | 13.9 | 1.17 |
Catalyst 3 is this compound. Catalyst 4 is 2-phenyl-4,6-di(p-tolyl)pyrylium tetrafluoroborate. CTA1 is S-benzyl O-ethyl xanthate. CTA2 is S-benzyl S'-benzyl trithiocarbonate.
Table 2: PET-RAFT Polymerization of Ethyl Vinyl Ether (EVE) in Batch vs. Flow [1]
| Entry | Method | Catalyst | CTA | Residence Time (min) | Conversion (%) | M_n ( kg/mol ) | Đ |
| 1 | Batch | 3 | CTA1 | 180 | >95 | 10.5 | 1.24 |
| 2 | Flow | 3 | CTA1 | 15 | >95 | 13.1 | 1.18 |
| 3 | Batch | 3 | CTA2 | 180 | >95 | 12.9 | 1.28 |
| 4 | Flow | 3 | CTA2 | 15 | >95 | 16.2 | 1.21 |
| 5 | Batch | 4 | CTA1 | 180 | >95 | 10.2 | 1.26 |
| 6 | Flow | 4 | CTA1 | 15 | >95 | 12.8 | 1.19 |
Catalyst 3 is this compound. Catalyst 4 is 2-phenyl-4,6-di(p-tolyl)pyrylium tetrafluoroborate. CTA1 is S-benzyl O-ethyl xanthate. CTA2 is S-benzyl S'-benzyl trithiocarbonate.
Experimental Protocols
General Procedure for PET-RAFT Polymerization of Vinyl Ethers in Batch
This protocol is a representative example for the polymerization of isobutyl vinyl ether (IBVE).
Materials:
-
Monomer: Isobutyl vinyl ether (IBVE), freshly distilled.
-
Photocatalyst: this compound.
-
Chain Transfer Agent (CTA): S-benzyl O-ethyl xanthate (CTA1) or S-benzyl S'-benzyl trithiocarbonate (CTA2).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Light Source: Blue LED lamp (e.g., 450 nm).
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, dissolve the photocatalyst (e.g., 1 mol% relative to CTA) and the CTA (1 equivalent) in the desired amount of anhydrous DCM.
-
Add the freshly distilled isobutyl vinyl ether (e.g., 100 equivalents) to the solution.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon).
-
Place the reaction vessel in front of a blue LED lamp at a fixed distance and begin irradiation while stirring vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Upon reaching the desired conversion, stop the reaction by turning off the light and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol).
-
Isolate the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (M_n) and dispersity (Đ).
General Procedure for PET-RAFT Polymerization of Vinyl Ethers in Continuous Flow
This protocol describes a typical setup for the continuous flow polymerization of ethyl vinyl ether (EVE).
Materials and Equipment:
-
Monomer: Ethyl vinyl ether (EVE), freshly distilled.
-
Photocatalyst: this compound.
-
Chain Transfer Agent (CTA): S-benzyl O-ethyl xanthate (CTA1) or S-benzyl S'-benzyl trithiocarbonate (CTA2).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Syringe pumps.
-
Microreactor (e.g., PFA tubing of a specific inner diameter and length).
-
Blue LED strip wrapped around the microreactor.
-
Back-pressure regulator.
Procedure:
-
Prepare a stock solution of the monomer, photocatalyst, and CTA in anhydrous DCM at the desired concentrations.
-
Draw the solution into a syringe and mount it on a syringe pump.
-
Pump the solution through the microreactor at a specific flow rate to achieve the desired residence time. The microreactor is irradiated with a blue LED strip.
-
Maintain a constant pressure in the system using a back-pressure regulator.
-
Collect the product solution at the outlet of the reactor.
-
Analyze the monomer conversion in the collected solution by ¹H NMR spectroscopy.
-
Isolate and characterize the polymer as described in the batch procedure.
Signaling Pathways and Experimental Workflows
The mechanism of PET-RAFT polymerization initiated by this compound can proceed through either an oxidative or reductive quenching cycle, depending on the specific RAFT agent and reaction conditions. A generalized mechanism is depicted below.
Caption: Generalized mechanism of PET-RAFT polymerization.
The experimental workflow for a typical batch PET-RAFT polymerization is outlined below.
Caption: Experimental workflow for batch PET-RAFT polymerization.
References
Application Note: Synthesis of N-Substituted Pyridinium Salts Using 2,4,6-Triphenylpyrylium Tetrafluoroborate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of N-substituted pyridinium salts via the reaction of primary amines with 2,4,6-triphenylpyrylium tetrafluoroborate. Pyrylium salts are versatile reagents that react with primary amino groups to form stable pyridinium salts, a transformation valuable in various fields of chemistry.[1][2] N-alkyl pyridinium salts, also known as Katritzky salts, are particularly useful as they can serve as precursors to alkyl radicals, function as leaving groups in nucleophilic substitution reactions, or act as building blocks in the synthesis of more complex molecules.[1][2] This note covers both traditional batch synthesis and modern continuous-flow methods, presenting quantitative data and detailed experimental procedures.
Reaction Overview and Applications
The core reaction involves the conversion of a primary amine (R-NH₂) to a 2,4,6-triphenylpyridinium salt by reacting it with this compound. The pyrylium ring's oxygen atom is replaced by the nitrogen atom of the amine. This reaction is highly efficient for sterically unhindered primary amino groups, such as the ε-amino group of lysine in peptides.[3]
Figure 1: General reaction for the synthesis of N-substituted pyridinium salts.
Key Applications:
-
Organic Synthesis: The pyridinium moiety can act as a good leaving group in nucleophilic substitution reactions.[1][2] Upon single-electron reduction, these salts can fragment to generate alkyl radicals for use in C-C bond formation.[2]
-
Drug Development: The pyridinium scaffold is present in numerous bioactive molecules and pharmaceuticals.[4] This synthesis method provides a route to create diverse libraries of N-(hetero)aryl piperidines after subsequent reduction steps.[4]
-
Bioconjugation and Proteomics: The reaction's selectivity for primary amines allows for the derivatization of peptides and proteins, particularly at lysine residues.[3] This "tagging" enhances ionization efficiency and provides a fixed positive charge, improving detection sensitivity in mass spectrometry.[3]
-
Photocatalysis: Triarylpyrylium salts and their pyridinium derivatives are used as potent visible-light photocatalysts in various organic transformations, including photoinduced polymerizations.[1][2][5]
Experimental Protocols
Protocol 1: Synthesis of the Precursor, this compound (Batch)
This protocol is adapted from a procedure in Organic Syntheses for the reliable preparation of the starting pyrylium salt.[6]
Materials:
-
Benzalacetophenone (chalcone) (2.0 eq)
-
Acetophenone (1.0 eq)
-
52% Ethereal solution of fluoboric acid (HBF₄·Et₂O)
-
1,2-Dichloroethane (DCE)
-
Diethyl ether
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve benzalacetophenone (1.00 mole) and acetophenone (0.50 mole) in 350 mL of 1,2-dichloroethane.[6]
-
Warm the mixture to 70–75°C.[6]
-
With continuous stirring, add 160 mL of 52% ethereal fluoboric acid from the dropping funnel over 30 minutes.[6]
-
After the addition is complete, reflux the mixture for 2 hours. A yellow, crystalline product will begin to precipitate.[6]
-
Cool the fluorescent mixture and allow it to stand overnight in a refrigerator to maximize crystallization.[6]
-
Collect the crystalline product on a Buchner funnel and wash thoroughly with diethyl ether.[6]
-
An additional quantity of product can be obtained by adding ~250 mL of ether to the mother liquor.[6]
-
The product can be recrystallized from 1,2-dichloroethane to yield yellow needles.[6]
Figure 2: Workflow for the batch synthesis of the pyrylium precursor.
Protocol 2: General Synthesis of N-Alkyl Pyridinium Salts (Batch)
This is a general procedure for the reaction of the synthesized pyrylium salt with a primary amine. Reaction conditions may vary based on the amine's reactivity.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., propargylamine) (3.2 eq)[7]
-
Glacial acetic acid (catalyst)
-
Dichloromethane (CH₂Cl₂) or Ethanol
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the primary amine (3.2 eq) in dry CH₂Cl₂.[7]
-
Add a catalytic amount of glacial acetic acid.[7]
-
Add the this compound (1.0 eq) in two portions over 10 minutes while stirring at room temperature.[7]
-
Continue stirring the mixture. For less reactive amines, refluxing in ethanol for several hours may be necessary.[2][8]
-
Monitor the reaction by TLC until the starting pyrylium salt is consumed (typically 1-40 hours).[7][9][10]
-
Once the reaction is complete, evaporate the solvent under reduced pressure.[7][9]
-
The crude product is purified by crystallization from diethyl ether to yield the final pyridinium salt.[7]
Protocol 3: Telescoped Synthesis of N-Alkyl Pyridinium Salts (Continuous-Flow)
This advanced protocol allows for the synthesis of the pyrylium salt and its subsequent reaction with an amine in a single, continuous process, significantly reducing reaction times.[1][2]
Equipment:
-
Two syringe pumps
-
Two heated reactor coils (e.g., PFA tubing in a heating block)
-
T-mixer
-
Back-pressure regulator (BPR)
Procedure:
-
Feed 1 Preparation: Prepare a solution of chalcone (2.0 eq) and acetophenone (1.0 eq) in DCE.[1]
-
Feed 2 Preparation: Prepare a solution of HBF₄·Et₂O (2.0 eq) in DCE.[1]
-
Flow Setup:
-
Pump Feed 1 and Feed 2 at equal flow rates into a T-mixer.
-
Pass the combined stream through the first heated reactor coil (e.g., 130°C, 3 min residence time) to form the this compound.[1]
-
Introduce a solution of the primary amine (1.1 eq in DCE) via a third pump and a second T-mixer.
-
Pass the new combined stream through a second heated reactor coil (e.g., 110°C, 5 min residence time) to form the pyridinium salt.[1]
-
Use a back-pressure regulator (e.g., 3.4 bar) to maintain the solvent in a liquid state above its boiling point.[2]
-
-
Collection: Collect the output stream directly into a flask containing cold diethyl ether to precipitate the pyridinium salt product, which can then be isolated by filtration.[1]
Figure 3: Workflow for the continuous-flow synthesis of pyridinium salts.
Data Presentation: Reaction Yields
The following tables summarize yields for the synthesis of various N-substituted pyridinium salts from this compound using the continuous-flow method.
Table 1: Synthesis of N-Alkyl Pyridinium Salts via Continuous-Flow [1]
| Entry | Primary Amine | Product | Yield (%)* |
|---|---|---|---|
| 1 | n-Propylamine | N-Propyl-2,4,6-triphenylpyridinium tetrafluoroborate | 59% |
| 2 | n-Pentylamine | N-Pentyl-2,4,6-triphenylpyridinium tetrafluoroborate | 41% |
| 3 | n-Octylamine | N-Octyl-2,4,6-triphenylpyridinium tetrafluoroborate | 55% |
| 4 | Allylamine | N-Allyl-2,4,6-triphenylpyridinium tetrafluoroborate | 54% |
| 5 | Benzylamine | N-Benzyl-2,4,6-triphenylpyridinium tetrafluoroborate | 44% |
| 6 | Cyclopropylmethylamine | N-(Cyclopropylmethyl)-2,4,6-triphenylpyridinium tetrafluoroborate | 37% |
| 7 | Isopropylamine | N-Isopropyl-2,4,6-triphenylpyridinium tetrafluoroborate | 25% |
| 8 | Cyclohexylamine | N-Cyclohexyl-2,4,6-triphenylpyridinium tetrafluoroborate | 36% |
*Note: Yields are for the two-step telescoped process starting from chalcone and acetophenone. The yield for the initial pyrylium salt formation averages 71%.[1] Reactions with sterically hindered secondary alkyl amines (entries 7-8) are slower and result in lower yields under these standardized conditions.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gpgcpurola.ac.in [gpgcpurola.ac.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,4,6-Triphenylpyrylium Tetrafluoroborate in Visible-Light-Mediated Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triphenylpyrylium tetrafluoroborate (TPT) is a commercially available and robust organic photosensitizer that has emerged as a powerful tool in visible-light-mediated radical reactions. Its strong absorption in the visible region, high oxidative potential in the excited state, and excellent chemical stability make it an attractive alternative to expensive and toxic heavy metal-based photocatalysts.[1][2] Upon irradiation with visible light, typically blue LEDs, TPT can initiate a single-electron transfer (SET) process with a suitable electron donor, generating radical intermediates that can participate in a wide array of chemical transformations. These reactions are characterized by their mild conditions, high functional group tolerance, and the ability to construct complex molecular architectures from simple precursors.
This document provides detailed application notes and experimental protocols for the use of this compound in several key classes of visible-light-mediated radical reactions, including cycloadditions, C-H functionalization, and polymerizations.
General Photocatalytic Mechanism
The photocatalytic cycle of this compound typically proceeds via an oxidative quenching pathway.
Caption: General mechanism of this compound (TPT) in visible-light photocatalysis.
Synthesis of this compound
For researchers interested in preparing the photocatalyst in-house, a reliable synthetic procedure is available.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a literature procedure.
Materials:
-
Benzalacetophenone (1.00 mole, 208 g)
-
Acetophenone (0.50 mole, 60 g, 58.5 mL)
-
1,2-Dichloroethane (350 mL)
-
52% Ethereal solution of fluoboric acid (160 mL)
-
Ether
Equipment:
-
1-L four-necked flask (or three-necked flask with a Y-tube connector)
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Büchner funnel
-
Refrigerator
Procedure:
-
To the flask, add benzalacetophenone, acetophenone, and 1,2-dichloroethane.
-
Warm the mixture to 70–75 °C with stirring.
-
Add the ethereal fluoboric acid solution from the dropping funnel over 30 minutes. The mixture will turn orange and then brownish-yellow.
-
After the addition is complete, heat the mixture to reflux and stir for 1 hour.
-
Allow the mixture to stand overnight in a refrigerator.
-
Collect the crystalline product by filtration using a Büchner funnel and wash thoroughly with ether.
-
To increase the yield, 250 mL of ether can be added to the mother liquor to precipitate more product.
-
The resulting yellow crystals can be recrystallized from 1,2-dichloroethane for higher purity.
Expected Yield: 63–68% (125–135 g) of yellow crystals.
Application 1:[3][4]-Dipolar Cycloaddition of 2H-Azirines
This compound can act as both a photosensitizer and a dipolarophile in the redox-neutral[3][4]-dipolar cycloaddition of 2H-azirines to synthesize tetrasubstituted pyrroles.[3] This reaction proceeds under mild conditions with a broad substrate scope.[3]
Caption: Experimental workflow for the photocatalytic[3][4]-dipolar cycloaddition.
Experimental Protocol: General Procedure for Photocatalytic Cycloaddition
This protocol is adapted from a literature procedure for the synthesis of tetrasubstituted pyrroles.[3]
Materials:
-
2H-Azirine (0.3 mmol)
-
This compound (0.2 mmol, 79 mg)
-
Anhydrous acetonitrile (CH₃CN) (4.0 mL)
Equipment:
-
5 mL crimp-seal vial
-
Magnetic stirring bar
-
Syringe and needle
-
455 nm blue LEDs with a cooling device
Procedure:
-
In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, dissolve the 2H-azirine and this compound in anhydrous acetonitrile.
-
Degas the resulting reaction mixture by three "freeze-pump-thaw" cycles using a syringe needle.
-
Irradiate the vial using 455 nm blue LEDs, maintaining the temperature at approximately 25 °C with a cooling device.
-
Monitor the reaction progress by TLC. After 15–24 hours of irradiation, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography.
Substrate Scope and Yields
The reaction is tolerant of a variety of substituents on both the 2H-azirine and the 2,4,6-triarylpyrylium tetrafluoroborate, with yields generally in the range of 50-65%.[3]
| Entry | 2H-Azirine Substituent (R¹) | 2,4,6-Triarylpyrylium Salt Substituent (R²) | Product Yield (%) |
| 1 | 4-MeO-C₆H₄ | H | 65 |
| 2 | C₆H₅ | H | 62 |
| 3 | 4-Cl-C₆H₄ | H | 58 |
| 4 | 4-F-C₆H₄ | H | 54 |
| 5 | C₆H₅ | 4-MeO-C₆H₄ | 60 |
| 6 | C₆H₅ | 4-Cl-C₆H₄ | 55 |
Application 2: C-H Functionalization of (Hetero)arenes
TPT is an effective photocatalyst for the direct C-H functionalization of (hetero)arenes, a highly sought-after transformation in organic synthesis and drug discovery. These reactions allow for the introduction of various functional groups, such as trifluoromethyl and aryl groups, onto (hetero)aromatic cores under mild conditions.
Trifluoromethylation of Arenes and Heteroarenes
The direct trifluoromethylation of (hetero)arenes can be achieved using a suitable trifluoromethyl source in the presence of TPT under visible light irradiation.[5][6][7]
Table of Quantitative Data for C-H Trifluoromethylation
| Entry | Substrate | Product | Yield (%) |
| 1 | N-Boc-pyrrole | 2-Trifluoromethyl-N-Boc-pyrrole | 88 |
| 2 | N-Methylindole | 3-Trifluoromethyl-N-methylindole | 85 |
| 3 | Thiophene | 2-Trifluoromethylthiophene | 75 |
| 4 | Furan | 2-Trifluoromethylfuran | 72 |
| 5 | Anisole | 2-Trifluoromethylanisole | 84 |
| 6 | Toluene | 2-Trifluoromethyltoluene | 78 |
Note: Yields are based on literature reports for similar photoredox systems and may vary depending on the specific trifluoromethyl source and reaction conditions.[5][6]
C-H Arylation of Heteroarenes
While specific protocols using TPT for C-H arylation are less commonly detailed with extensive substrate tables, the principle is well-established in photoredox catalysis.[4][8] The reaction typically involves the generation of an aryl radical from a diazonium salt or another suitable precursor, which then adds to the heteroarene.
General Reaction Conditions for C-H Arylation:
-
Photocatalyst: this compound (1-5 mol%)
-
Aryl Source: Aryl diazonium tetrafluoroborate (1.2-2.0 equiv.)
-
Substrate: Heteroarène (1.0 equiv.)
-
Solvent: Acetonitrile or DMF
-
Light Source: Blue LEDs (450-460 nm)
-
Temperature: Room temperature
-
Atmosphere: Inert (Nitrogen or Argon)
Application 3: Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) Polymerization
TPT can be employed as a photocatalyst in PET-RAFT polymerization to synthesize well-defined polymers with controlled molecular weights and low dispersities.[9] This technique is particularly useful for the polymerization of vinyl ethers.
Caption: General workflow for PET-RAFT polymerization using TPT.
Experimental Protocol: PET-RAFT Polymerization of Vinyl Ethers
Materials:
-
Vinyl ether monomer (e.g., isobutyl vinyl ether, ethyl vinyl ether)
-
RAFT agent (e.g., xanthate or dithiocarbamate-based)
-
This compound (as a stock solution in a suitable solvent)
-
Solvent (e.g., dichloromethane, acetonitrile)
Equipment:
-
Schlenk tube or vial with a magnetic stir bar
-
Syringes for transfer of reagents
-
Blue LED light source
-
Equipment for polymer analysis (GPC/SEC, NMR)
Procedure:
-
Prepare stock solutions of the monomer, RAFT agent, and TPT in the chosen solvent.
-
In a Schlenk tube under an inert atmosphere, combine the monomer and RAFT agent.
-
Add the TPT photocatalyst solution.
-
Place the reaction vessel in front of a blue LED light source and stir at room temperature.
-
Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion (e.g., by ¹H NMR) and polymer properties (molecular weight and dispersity by GPC/SEC).
-
Once the desired conversion is reached, quench the polymerization by turning off the light and exposing the solution to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane) and dry under vacuum.
Quantitative Data for PET-RAFT Polymerization of Isobutyl Vinyl Ether (IBVE)
| Entry | [M]₀/[CTA]₀/[PC]₀ | Time (h) | Conversion (%) | Mₙ,exp ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100/1/0.01 | 4 | 85 | 8,500 | 1.15 |
| 2 | 200/1/0.01 | 8 | 90 | 18,000 | 1.20 |
| 3 | 500/1/0.01 | 24 | 88 | 44,000 | 1.25 |
Note: [M]₀, [CTA]₀, and [PC]₀ are the initial concentrations of monomer, chain transfer agent, and photocatalyst, respectively. Mₙ,exp is the experimentally determined number-average molecular weight, and Đ is the dispersity.
Conclusion
This compound is a versatile and efficient organophotocatalyst for a range of visible-light-mediated radical reactions. Its accessibility, stability, and high photocatalytic activity make it a valuable tool for synthetic chemists in academia and industry. The protocols and data presented herein provide a starting point for the application of this photocatalyst in the development of novel synthetic methodologies and the synthesis of complex molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,4,6-三苯基吡喃四氟硼酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. gpgcpurola.ac.in [gpgcpurola.ac.in]
- 4. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LED-induced Ru-photoredox Pd-catalyzed C-H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Reactions with 2,4,6-Triphenylpyrylium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for monitoring chemical reactions involving 2,4,6-Triphenylpyrylium tetrafluoroborate (TPT), a versatile organic salt widely used as a photosensitizer and photocatalyst. The following sections detail the application of various analytical techniques to track reaction progress, elucidate mechanisms, and quantify reactants and products.
Overview of Analytical Techniques
A variety of analytical methods can be employed to monitor reactions where this compound is a key component. The choice of technique depends on the specific reaction, the properties of the reactants and products, and the information required (e.g., kinetic data, structural elucidation of intermediates). The most common techniques include:
-
UV-Visible (UV-Vis) Spectroscopy: Ideal for monitoring the concentration of TPT or other chromophoric species in real-time to determine reaction kinetics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for the quantification of reactants, intermediates, and products over time, often in situ.
-
Fluorescence Spectroscopy: Useful for studying the excited state properties of TPT and for monitoring reactions that involve changes in the fluorescence of the system, such as quenching experiments.
-
Mass Spectrometry (MS): Enables the identification of reactants, products, and intermediates by their mass-to-charge ratio, often coupled with a separation technique like Liquid Chromatography (LC-MS).
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress by observing the disappearance of starting materials and the appearance of products.
Data Presentation: Spectroscopic and Reaction Data
The following tables summarize key quantitative data for this compound and its application in a representative photocatalytic reaction.
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent |
| Absorption Maximum (λmax) | ~400-420 nm | Dichloromethane, Acetonitrile |
| Molar Extinction Coefficient (ε) | > 50,000 M-1cm-1 | Acetonitrile |
| Emission Maximum (λem) | ~460-480 nm | Dichloromethane, Acetonitrile |
| Fluorescence Quantum Yield (Φf) | ~0.1-0.2 | Acetonitrile |
| Excited State Oxidation Potential (E*ox) | ~+2.0 V vs SCE | Acetonitrile |
Table 2: Example Reaction Monitoring Data - Photocatalytic Cycloaddition
This table presents data for a representative reaction: the visible-light-mediated [3+2] cycloaddition of a 2H-azirine with TPT, where TPT acts as both a photosensitizer and a reactant.
| Analytical Technique | Parameter Monitored | Typical Observation |
| TLC | Disappearance of 2H-azirine and TPT | Gradual disappearance of starting material spots and appearance of a new product spot over 15-24 hours. |
| UV-Vis Spectroscopy | Absorbance of TPT at λmax | Decrease in absorbance over time, indicating consumption of TPT. |
| 1H NMR Spectroscopy | Characteristic proton signals of reactants and products | Decrease in the intensity of signals corresponding to the 2H-azirine and TPT, and the appearance and increase in intensity of new signals for the pyrrole product. |
| LC-MS | Mass-to-charge ratio of reactants and products | Detection of the molecular ions corresponding to the starting materials and the expected pyrrole product, confirming product formation and allowing for quantification. |
Experimental Protocols
Protocol for Monitoring Reaction Kinetics using UV-Vis Spectroscopy
This protocol describes how to monitor the photocatalytic degradation of a substrate using TPT as the photocatalyst.
Objective: To determine the reaction rate by monitoring the change in absorbance of the substrate over time.
Materials:
-
This compound (TPT)
-
Substrate of interest (must have a distinct UV-Vis absorption spectrum from TPT)
-
Anhydrous acetonitrile (or other suitable solvent)
-
Quartz cuvette with a stir bar
-
UV-Vis spectrophotometer with a temperature-controlled cell holder
-
Visible light source (e.g., blue LEDs, 455 nm)
Procedure:
-
Prepare a stock solution of the substrate in acetonitrile at a known concentration.
-
Prepare a stock solution of TPT in acetonitrile.
-
In a quartz cuvette, add the appropriate volumes of the substrate stock solution and acetonitrile to achieve the desired initial concentration.
-
Place the cuvette in the spectrophotometer and record the initial absorbance spectrum to determine the λmax of the substrate.
-
Set the spectrophotometer to kinetic mode, monitoring the absorbance at the λmax of the substrate at regular time intervals (e.g., every 60 seconds).
-
Initiate the reaction by adding a small, known volume of the TPT stock solution to the cuvette, ensuring rapid mixing with the stir bar.
-
Immediately start the kinetic measurement and turn on the visible light source directed at the cuvette.
-
Continue monitoring the absorbance until the reaction is complete (i.e., the absorbance stabilizes).
-
Data Analysis: Plot absorbance versus time. The rate of the reaction can be determined from the slope of this curve, and the order of the reaction can be determined by plotting concentration, ln(concentration), or 1/concentration versus time.[1]
Protocol for In-Situ Reaction Monitoring using 1H NMR Spectroscopy
This protocol outlines the procedure for monitoring a reaction within an NMR tube.
Objective: To observe the transformation of reactants to products in real-time and identify any intermediates.
Materials:
-
NMR tube with a screw cap
-
Deuterated solvent (e.g., acetonitrile-d3)
-
Internal standard (e.g., tetramethylsilane - TMS, or a compound that does not react with the components of the reaction mixture)
-
Reactants and TPT
-
NMR spectrometer
Procedure:
-
In an NMR tube, dissolve the starting materials and the internal standard in the deuterated solvent.
-
Acquire an initial 1H NMR spectrum (t=0) to record the chemical shifts and integrations of the reactant peaks.
-
Add the catalyst (TPT) to the NMR tube, cap it, and quickly mix the contents.
-
Insert the NMR tube into the pre-heated (if applicable) NMR spectrometer.
-
Begin acquiring a series of 1D 1H NMR spectra at regular intervals.[2] The time between spectra should be chosen based on the expected reaction rate.[3]
-
Continue acquiring spectra until the reaction has reached completion.
-
Data Analysis: Process the series of spectra. The concentration of reactants and products at each time point can be determined by integrating their characteristic peaks relative to the internal standard. Plotting concentration versus time provides kinetic information.
Protocol for Fluorescence Quenching Experiment
This protocol is used to study the interaction between the excited state of TPT and a quencher molecule.
Objective: To determine if a substrate can quench the fluorescence of TPT, suggesting an electron transfer or energy transfer mechanism.
Materials:
-
This compound (TPT)
-
Quencher (the substrate of interest)
-
Spectroscopic grade solvent (e.g., acetonitrile)
-
Volumetric flasks
-
Fluorometer
Procedure:
-
Prepare a stock solution of TPT in the chosen solvent with an absorbance of approximately 0.1 at the excitation wavelength.
-
Prepare a stock solution of the quencher at a high concentration.
-
Prepare a series of solutions in volumetric flasks, each containing the same concentration of TPT but varying concentrations of the quencher.
-
Record the fluorescence emission spectrum of the TPT solution without any quencher to determine the emission maximum.
-
Measure the fluorescence intensity at the emission maximum for each of the solutions containing the quencher.
-
Data Analysis: Construct a Stern-Volmer plot by graphing I0/I versus the quencher concentration [Q], where I0 is the fluorescence intensity without the quencher and I is the intensity with the quencher. A linear plot indicates dynamic quenching and provides information about the quenching rate constant.[4]
Protocol for Reaction Analysis using LC-MS
This protocol is for identifying and quantifying the components of a reaction mixture after the reaction is complete or at specific time points.
Objective: To confirm the identity of the product(s) and quantify the conversion of starting materials.
Materials:
-
Aliquots of the reaction mixture at different time points
-
Solvent for dilution (e.g., acetonitrile)
-
LC-MS system (with a suitable column, e.g., C18)
Procedure:
-
At desired time points, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by turning off the light source and cooling).
-
Dilute the aliquot with a suitable solvent to a concentration appropriate for LC-MS analysis.
-
Filter the diluted sample to remove any solid particles.
-
Inject the sample into the LC-MS system.
-
The components of the mixture will be separated by the LC column and then detected by the mass spectrometer.
-
Data Analysis: Identify the peaks in the chromatogram corresponding to the reactants and products by their retention times and mass spectra. The peak areas can be used to determine the relative concentrations and calculate the reaction conversion.
Mandatory Visualizations
Caption: General experimental workflow for monitoring a reaction with TPT.
Caption: Photosensitization pathway of this compound.
References
Application Notes and Protocols: Continuous-Flow Synthesis Using 2,4,6-Triphenylpyrylium Tetrafluoroborate as a Catalyst
Introduction
2,4,6-Triphenylpyrylium tetrafluoroborate is a versatile and commercially available organic salt that has found significant applications as a visible-light photocatalyst.[1][2][3] Its utility extends to the synthesis of small molecules and in photoinduced polymerizations.[2][4] Furthermore, pyrylium salts serve as crucial precursors for a variety of heterocyclic compounds, notably N-alkylpyridinium salts, also known as Katritzky salts.[1][2] These salts are effective sources of alkyl radicals under metal- or photocatalysis.[4]
Continuous-flow chemistry offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for rapid reaction optimization and scale-up.[2] This document provides detailed protocols for the continuous-flow synthesis of this compound and its subsequent telescoped synthesis into Katritzky salts, as well as its application in photoinduced polymerization.
I. Continuous-Flow Synthesis of this compound
This section details the optimized continuous-flow synthesis of this compound (3) from chalcone (1) and acetophenone (2) in the presence of HBF₄·Et₂O.[1]
A. Reaction Scheme
The synthesis proceeds via the reaction of a chalcone derivative and an acetophenone derivative in the presence of an acid.[2]
Caption: Reaction scheme for the synthesis of this compound.
B. Experimental Workflow
The continuous-flow setup consists of two syringe pumps delivering the reactant and reagent solutions, which are mixed at a T-mixer before entering a heated reactor coil. A back-pressure regulator is used to maintain the system pressure and allow for superheating of the solvent.[1]
References
- 1. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2,4,6-Triphenylpyrylium Tetrafluoroborate in the Synthesis of Complex Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triphenylpyrylium tetrafluoroborate (TPT) is a stable pyrylium salt that has emerged as a versatile and powerful reagent in organic synthesis. Its utility stems from its ability to act as a potent precursor for a variety of heterocyclic systems and as a photocatalyst in a range of chemical transformations. The pyrylium ring, being a positively charged aromatic system, is highly susceptible to nucleophilic attack, making it an excellent building block for the synthesis of a diverse array of nitrogen, oxygen, and sulfur-containing heterocycles. This document provides detailed application notes and experimental protocols for the use of TPT in the synthesis of complex heterocyclic compounds, aimed at researchers, scientists, and professionals in the field of drug development.
Core Applications and Mechanisms
TPT is primarily utilized in two main capacities: as a synthon for ring transformation reactions and as a photoredox catalyst.
-
Ring Transformation Reactions: The most common application of TPT is its reaction with nucleophiles to generate new heterocyclic rings. Primary amines, for instance, react with TPT to form pyridinium salts, a transformation that is foundational for the synthesis of various substituted pyridines and fused N-heterocyclic compounds. Similarly, other nucleophiles can be employed to access a range of other heterocyclic scaffolds.
-
Photocatalysis: TPT is an effective organophotocatalyst, capable of absorbing visible light to initiate single-electron transfer (SET) processes. In its excited state, TPT can act as a strong oxidant, enabling a variety of cycloaddition, cyclization, and other bond-forming reactions under mild conditions.
Application Notes and Experimental Protocols
Synthesis of this compound (TPT)
A reliable supply of high-purity TPT is crucial for its successful application. The following protocol, adapted from established literature procedures, provides a robust method for its synthesis.[1][2]
Reaction Scheme:
References
Troubleshooting & Optimization
Improving the solubility of 2,4,6-Triphenylpyrylium tetrafluoroborate in nonpolar solvents
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the solubility of 2,4,6-Triphenylpyrylium tetrafluoroborate, particularly in nonpolar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (TPP-BF4) poorly soluble in nonpolar solvents?
A1: this compound is an ionic salt. It consists of a positively charged pyrylium cation and a negatively charged tetrafluoroborate anion. This inherent ionic character makes it readily soluble in polar solvents that can stabilize these charges, but poorly soluble in nonpolar solvents (e.g., hexane, toluene, diethyl ether) which lack the ability to solvate ions effectively.[1][2][3][4]
Q2: What are the primary strategies to overcome the low solubility of TPP-BF4 in nonpolar media?
A2: There are two main approaches:
-
Solvent System Modification: Utilizing a co-solvent system where a small amount of a polar, miscible solvent is added to the nonpolar solvent to increase the overall polarity of the medium.[5][6][7]
-
Chemical Modification of the Solute: Altering the chemical structure of the pyrylium salt itself to increase its lipophilicity (affinity for nonpolar environments). This typically involves adding nonpolar, long-chain alkyl groups.[8][9][10]
Q3: How does chemical modification increase nonpolar solubility?
A3: By introducing lipophilic (fat-loving) moieties, such as long alkyl chains, onto the pyrylium core, the overall molecule becomes less polar. These nonpolar tails can interact favorably with nonpolar solvent molecules, effectively "pulling" the ionic headgroup into the solution. A common method is to react the pyrylium salt with a primary amine bearing a long alkyl chain, which converts the pyrylium cation into a more lipophilic pyridinium cation.[8][10][11]
Q4: Can changing the counter-anion (BF4-) improve solubility?
A4: Yes, counter-anion exchange can influence solubility. Replacing the tetrafluoroborate (BF4⁻) with a larger, more lipophilic, and less coordinating anion can sometimes improve solubility in less polar organic solvents. For instance, hexafluorophosphate (PF6⁻) is sometimes used in the synthesis of related lipophilic salts.[10]
Troubleshooting Guide
Problem: My TPP-BF4 precipitates immediately when added to my nonpolar reaction solvent (e.g., Toluene, Dichloromethane).
-
Solution 1: Introduce a Co-solvent.
-
Cause: The solvent polarity is too low to dissolve the ionic salt.
-
Action: Add a small amount of a polar, aprotic solvent in which TPP-BF4 is known to be soluble (e.g., acetone, acetonitrile) to your nonpolar solvent.[1] Start with a low percentage (e.g., 1-5% v/v) and incrementally increase the amount until the solid dissolves. Ensure the co-solvent does not interfere with your downstream reaction chemistry. Dichloromethane, while having a low dipole moment, can sometimes dissolve small amounts of TPP-BF4.[12]
-
-
Solution 2: Synthesize a Lipophilic Derivative.
-
Cause: The parent TPP-BF4 molecule is fundamentally incompatible with your nonpolar system.
-
Action: If your experimental design allows, consider converting TPP-BF4 into a more soluble derivative. Reacting it with a long-chain primary amine (e.g., octylamine, dodecylamine) will yield an N-alkyl-2,4,6-triphenylpyridinium salt, which possesses significantly enhanced solubility in nonpolar solvents. See Experimental Protocol 2 for a general procedure.[8][10]
-
Problem: The solubility is still too low for my required concentration, even with a co-solvent.
-
Solution 1: Increase Temperature.
-
Solution 2: Re-evaluate the Chemical Modification Strategy.
-
Cause: The chosen modification may not have introduced sufficient lipophilicity.
-
Action: If you synthesized a lipophilic derivative, consider using a modifying agent with a longer or branched alkyl chain to further enhance nonpolar interactions.
-
Solubility Data Summary
The following table summarizes the qualitative solubility of this compound and potential strategies for improvement.
| Solvent Class | Example Solvent(s) | Reported Solubility | Improvement Strategy |
| Polar Aprotic | Acetone, Acetonitrile | Soluble[1][12] | N/A (Already soluble) |
| Polar Protic | Ethanol | Soluble[1] | N/A (Already soluble) |
| Halogenated | Dichloromethane | Slightly Soluble[12] | Use as a co-solvent; gentle warming |
| Highly Polar Acidic | Trifluoroacetic Acid | Soluble[2][3][4] | Use as a solvent of last resort (highly reactive) |
| Nonpolar | Diethyl Ether, Toluene, Hexane | Insoluble[2][3][4] | Use a co-solvent; chemical modification required |
| Aqueous | Water | Insoluble[2][3][4] | Chemical modification to add hydrophilic groups[13] |
Experimental Protocols
Protocol 1: Improving Solubility with a Co-Solvent System
-
Objective: To dissolve TPP-BF4 in a predominantly nonpolar solvent.
-
Materials:
-
This compound (TPP-BF4)
-
Primary nonpolar solvent (e.g., Toluene)
-
Polar co-solvent (e.g., Acetonitrile)
-
Volumetric flasks and pipettes
-
-
Methodology:
-
Determine the target concentration of TPP-BF4 in the final solution.
-
Prepare a series of solvent mixtures in separate vials (e.g., 99:1, 95:5, 90:10 v/v of Toluene:Acetonitrile).
-
Add the pre-weighed TPP-BF4 to each vial.
-
Stir the mixtures vigorously at room temperature for 15-20 minutes.
-
Observe the vials for complete dissolution. If the compound remains insoluble, gentle warming (<50°C) can be applied.
-
Identify the solvent mixture with the lowest percentage of co-solvent that achieves complete dissolution for your application.
-
Protocol 2: Synthesis of a Lipophilic N-Alkyl-2,4,6-triphenylpyridinium Salt
-
Objective: To chemically modify TPP-BF4 to enhance its solubility in nonpolar solvents. This procedure is based on the established reactivity of pyrylium salts with primary amines.[8][9][10]
-
Materials:
-
This compound (1.0 eq)
-
Long-chain primary amine (e.g., Dodecylamine) (1.0 - 1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Magnetic stirrer and heating mantle
-
-
Methodology:
-
Dissolve the this compound in the chosen anhydrous solvent in a round-bottom flask.
-
Add the long-chain primary amine to the solution dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (e.g., 40-60°C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting N-dodecyl-2,4,6-triphenylpyridinium tetrafluoroborate salt can be isolated by removing the solvent under reduced pressure.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/ether) if necessary.
-
Confirm the structure using standard analytical techniques (¹H NMR, ¹³C NMR, MS). The resulting pyridinium salt will exhibit significantly improved solubility in nonpolar organic solvents.
-
Process Visualization
The following diagram illustrates the logical workflow for addressing the poor solubility of pyrylium salts in nonpolar media.
Caption: A flowchart of strategies to enhance the solubility of pyrylium salts.
References
- 1. Page loading... [guidechem.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 448-61-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound CAS#: 448-61-3 [m.chemicalbook.com]
- 5. ijirt.org [ijirt.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijsdr.org [ijsdr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lipophilic pyrylium salts in the synthesis of efficient pyridinium-based cationic lipids, gemini surfactants, and lipophilic oligomers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of non-toxic, water soluble (2,6-dimethoxy-4-triethyleneoxy)triphenylpyrylium chloride salt exhibiting fluorescence for enhanced cellular imaging - American Chemical Society [acs.digitellinc.com]
Technical Support Center: 2,4,6-Triphenylpyrylium Tetrafluoroborate in Photochemical Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photodegradation of 2,4,6-Triphenylpyrylium tetrafluoroborate (TPT) during its use as a photocatalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPT) and why is it used in photochemical reactions?
This compound is an organic salt that strongly absorbs visible light, making it an effective photocatalyst.[1][2] It is widely used to initiate or accelerate chemical reactions by transferring the energy it absorbs from light to other molecules.[1] Its high bench stability, ready availability, and strong oxidizing potential in its excited state make it a valuable tool in organic synthesis.[2]
Q2: What are the first signs of TPT photodegradation in my reaction?
The primary indication of TPT degradation is a change in the color of the reaction mixture, often fading of its characteristic yellow color. A decrease in the reaction rate or incomplete conversion of starting materials can also signify loss of catalytic activity due to degradation. In some cases, the formation of insoluble byproducts may be observed.
Q3: Can the choice of solvent affect the stability of TPT?
Yes, the solvent can significantly influence the photostability of TPT. The polarity of the solvent can affect the energy levels of the catalyst's excited states and its interactions with other molecules in the reaction, potentially altering its degradation pathways.[3] For instance, the absorption spectrum of TPT shows a redshift in less polar solvents like dichloromethane compared to more polar solvents like acetonitrile, indicating a change in its electronic environment.[2]
Q4: Does the intensity and wavelength of the light source matter?
Absolutely. The wavelength of the light source should overlap with the absorption spectrum of TPT for efficient excitation. TPT typically has an absorption maximum around 462 nm. Using a light source that emits at a significantly different wavelength will result in poor catalyst activation. High light intensity can accelerate the reaction but may also promote faster degradation of the catalyst. Therefore, optimizing the light intensity is crucial.
Q5: Is it necessary to degas the reaction mixture?
Yes, degassing the reaction mixture by bubbling with an inert gas like argon or nitrogen is a standard and highly recommended procedure. Dissolved oxygen can act as a quencher for the excited state of the photocatalyst or participate in unwanted side reactions, which can lead to catalyst deactivation and the formation of undesired byproducts.
Troubleshooting Guide
This guide addresses common problems encountered during photochemical reactions using TPT and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield | 1. Inefficient light absorption: The light source wavelength does not match the absorption maximum of TPT. | - Ensure your light source emits in the blue region of the visible spectrum (around 462 nm). - Check the specifications of your lamp or use a spectrometer to verify the emission wavelength. |
| 2. Catalyst deactivation: The TPT has degraded during the reaction. | - Minimize reaction time by monitoring the reaction progress closely. - Reduce the light intensity if possible. - Ensure the reaction is performed under an inert atmosphere to exclude oxygen. - Consider using a more robust solvent. | |
| 3. Presence of quenchers: Impurities in reactants or solvents are deactivating the excited state of TPT. | - Purify all reactants and solvents before use. - Degas the reaction mixture thoroughly with an inert gas. | |
| Reaction stops before completion | 1. Catalyst photodegradation: The TPT has fully decomposed. | - Add a fresh portion of the catalyst to the reaction mixture. - If the reaction restarts, it confirms catalyst degradation was the issue. For future experiments, consider the troubleshooting steps for catalyst deactivation. |
| 2. Formation of inhibiting byproducts: Products or intermediates are coating the catalyst surface or quenching its activity. | - Analyze the reaction mixture for potential inhibiting species. - Modifying the reaction conditions (e.g., temperature, concentration) might minimize the formation of these byproducts. | |
| Formation of unexpected side products | 1. Reaction with oxygen: Dissolved oxygen is participating in side reactions. | - Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for more rigorous oxygen removal). |
| 2. Non-selective reactions: The excited catalyst is reacting with other components in the mixture. | - Lowering the reaction temperature may improve selectivity. - Carefully control the stoichiometry of the reactants. | |
| Change in color of the reaction mixture (other than expected product color) | 1. Catalyst degradation: The yellow color of the TPT solution fades or changes to a different hue. | - This is a strong indicator of TPT decomposition. Refer to the troubleshooting steps for catalyst deactivation. |
| 2. Formation of colored byproducts: Side reactions are producing colored species. | - Isolate and identify the colored byproducts to understand the side reactions occurring. This can provide clues for optimizing the reaction conditions. |
Quantitative Data
The photophysical properties of this compound are crucial for its function as a photocatalyst. The following tables summarize key quantitative data.
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] |
| Dichloromethane | ~410, ~360 | ~460 |
| Acetonitrile | ~405, ~355 | ~460 |
Data compiled from various sources.[2] The absorption and emission maxima can vary slightly depending on the specific experimental conditions and purity of the solvent.
Experimental Protocols
Protocol 1: General Procedure for a Photocatalytic Reaction Using TPT
This protocol outlines a standard setup for a photochemical reaction using TPT as the catalyst.
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Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the substrate, this compound (typically 1-5 mol%), and the appropriate anhydrous solvent.
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Degassing: Seal the vessel and degas the reaction mixture by bubbling with a gentle stream of inert gas (e.g., argon or nitrogen) for 15-30 minutes. For reactions that are highly sensitive to oxygen, it is recommended to use the freeze-pump-thaw method for more complete removal of dissolved gases.
-
Irradiation: Place the reaction vessel at a fixed distance from a suitable light source (e.g., a blue LED lamp with λ_max ≈ 450-460 nm). Ensure consistent and uniform irradiation of the reaction mixture. A cooling fan may be necessary to maintain a constant reaction temperature.
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Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature. Monitor the progress of the reaction by periodically taking aliquots and analyzing them using techniques such as TLC, GC, or LC-MS.
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Work-up: Once the reaction is complete, quench the reaction (if necessary) and follow standard procedures for product isolation and purification.
Protocol 2: Monitoring Catalyst Stability
This protocol can be used to assess the stability of TPT under specific reaction conditions.
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Prepare a Standard Solution: Prepare a solution of TPT in the reaction solvent at the same concentration used in the catalytic reaction.
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Irradiation and Sampling: Irradiate the solution under the same conditions as the actual reaction (light source, temperature, stirring). At regular time intervals, withdraw aliquots of the solution.
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UV-Vis Analysis: Analyze the withdrawn samples using a UV-Vis spectrophotometer. Record the absorbance at the main absorption peak of TPT (around 410 nm in dichloromethane or 405 nm in acetonitrile).
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Data Analysis: Plot the absorbance versus time. A decrease in absorbance indicates photodegradation of the catalyst. The rate of degradation can be quantified from this data. For more detailed analysis, the degradation products can be identified using techniques like LC-MS.
Visualizations
Diagram 1: General Workflow for a TPT-Catalyzed Photochemical Reaction
Caption: A typical experimental workflow for a photochemical reaction catalyzed by TPT.
Diagram 2: Logical Troubleshooting Flowchart for Low Reaction Yield
Caption: A decision tree to diagnose and resolve low product yield in TPT-photocatalyzed reactions.
References
Technical Support Center: Optimizing Photocatalysis with 2,4,6-Triphenylpyrylium Tetrafluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4,6-Triphenylpyrylium tetrafluoroborate as a photocatalyst.
Frequently Asked Questions (FAQs)
Q1: What is the optimal light source for exciting this compound?
A1: The absorption maximum of this compound is approximately 462 nm.[1][2][3] Therefore, a light source that emits at or near this wavelength is ideal. Blue LEDs (around 455 nm) are commonly and effectively used.[4] It is crucial to ensure that the emission spectrum of your light source significantly overlaps with the catalyst's absorption spectrum for efficient photoexcitation.[1]
Q2: In which solvents is this compound soluble?
A2: 2,4,6-Triphenylpyrylium salts, including the tetrafluoroborate, are generally soluble in polar organic solvents. Acetonitrile (CH₃CN) and dichloromethane (DCM) are frequently used and effective solvents for reactions involving this photocatalyst.[1][4] It is essential to choose a solvent system where all reaction components, including the catalyst and substrates, are fully dissolved to ensure a homogeneous reaction mixture and optimal reaction rates.[1]
Q3: How can I minimize side reactions and improve product selectivity?
A3: Several factors can be optimized to enhance selectivity. Lowering the reaction temperature can favor the desired reaction pathway, which may have a lower activation energy.[1] Precise control of reactant stoichiometry is also critical to prevent side product formation.[1] Additionally, monitoring the reaction progress using techniques like TLC, GC, or LC-MS allows for quenching the reaction at the optimal time, preventing product degradation or subsequent undesired transformations.[1]
Q4: Is an inert atmosphere always necessary for reactions using this photocatalyst?
A4: For many photocatalytic reactions that are sensitive to oxygen, maintaining an inert atmosphere is crucial. Oxygen can act as a quencher for the excited state of the photocatalyst or lead to undesired oxidation of reactants, intermediates, or products.[1] Degassing the reaction mixture using methods like the "freeze-pump-thaw" technique and subsequently maintaining the reaction under an inert atmosphere (e.g., nitrogen or argon) is a common and recommended practice.[4]
Q5: What are some common quenchers to avoid in the reaction mixture?
A5: Besides oxygen, other species can quench the excited state of the photocatalyst, thereby inhibiting the desired chemical transformation. It is imperative to use purified reactants and solvents to eliminate potential quenchers.[1] Common quenchers can include radical scavengers and other impurities present in the starting materials or solvents.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inadequate Light Source: The wavelength or intensity of the light source is not optimal for catalyst excitation. | Verify that the light source's emission spectrum overlaps with the catalyst's absorption maximum (~462 nm). Consider using a more intense light source, but be mindful that excessive intensity can sometimes promote side reactions or catalyst degradation.[1] |
| Poor Solubility: The catalyst or reactants are not fully dissolved in the chosen solvent. | Select a solvent or a co-solvent system that ensures complete dissolution of all reaction components. Gentle heating and stirring can also aid in dissolution.[1] | |
| Presence of Quenchers: Impurities in the reactants or solvent are quenching the excited state of the photocatalyst. | Purify all reactants and solvents before use. Ensure the reaction is conducted under an inert atmosphere if it is sensitive to oxygen.[1] | |
| Catalyst Deactivation | Byproduct Formation: Byproducts may be coating the surface of the catalyst, rendering it inactive. | While specific regeneration protocols are not widely documented, washing the catalyst with a suitable solvent may remove adsorbed species. In many cases, using a fresh batch of the catalyst for each reaction is the most reliable approach.[1] |
| Catalyst Degradation: The catalyst itself may be degrading under the reaction conditions. | Monitor the reaction progress over time. If catalyst degradation is suspected, consider reducing the light intensity or reaction time.[1] | |
| Formation of Multiple Products | Incorrect Reaction Temperature: Higher temperatures can provide the activation energy for alternative reaction pathways. | Attempt the reaction at a lower temperature to favor the formation of the desired product.[1] |
| Improper Reactant Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products. | Carefully control and verify the stoichiometry of all reactants.[1] | |
| Reaction Fails to Initiate | Insufficient Catalyst Loading: The amount of photocatalyst is too low to effectively drive the reaction. | While specific loadings are reaction-dependent, ensure a sufficient amount of the catalyst is used. Consult literature for similar reactions to determine an appropriate catalyst loading. |
| Degassed System Compromised: The inert atmosphere has been compromised, allowing oxygen to enter the reaction vessel. | Re-evaluate the degassing procedure and ensure all seals and connections on the reaction setup are secure. |
Experimental Protocols
General Procedure for a Photocatalytic Reaction
A representative experimental protocol for a photocatalytic cycloaddition reaction is as follows:
-
Preparation: In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, add the starting materials (e.g., 2H-azirine, 0.3 mmol) and this compound (0.2 mmol).[4]
-
Solvent Addition: Dissolve the solids in an anhydrous solvent (e.g., acetonitrile, 4.0 mL).[4]
-
Degassing: Degas the resulting reaction mixture using three "freeze-pump-thaw" cycles with a syringe needle to ensure an inert atmosphere.[4]
-
Irradiation: Irradiate the vial with a suitable light source (e.g., 455 nm blue LEDs) while maintaining a constant temperature (e.g., 25 °C) with a cooling device.[4]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).[4]
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Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[4]
Visualizing Experimental Workflow and Troubleshooting
Experimental Workflow for Photocatalysis
Caption: A generalized experimental workflow for a typical photocatalytic reaction.
Troubleshooting Logic for Low Product Yield
Caption: A troubleshooting decision tree for addressing low product yield.
References
Troubleshooting low quantum yield in reactions catalyzed by 2,4,6-Triphenylpyrylium tetrafluoroborate
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low quantum yield in photocatalytic reactions using 2,4,6-Triphenylpyrylium tetrafluoroborate (TPT).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is showing low or no yield. What are the primary factors I should investigate?
Low quantum yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial. The main areas to investigate are your reaction conditions, the light source, and the purity of your reagents.
Initial Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low quantum yield.
Q2: How do I select the optimal reaction conditions (solvent, concentration, temperature)?
Suboptimal reaction conditions are a frequent cause of poor performance.
-
Solvent: The choice of solvent is critical as it affects the solubility of the catalyst and reactants, as well as the stability of reaction intermediates. This compound has been used in solvents like acetonitrile and dichloromethane. The polarity of the solvent can impact the quantum yield. It is recommended to screen a variety of anhydrous solvents with different polarities.
-
Concentration: Ensure that all reaction components are fully soluble in the chosen solvent system; a co-solvent may be necessary. The concentration of the photocatalyst and substrates can influence the reaction kinetics and quantum yield.
-
Temperature: While many photoredox reactions run well at room temperature, temperature can be a crucial parameter. Running the reaction at a lower temperature may improve selectivity and minimize the formation of side products by favoring the desired reaction pathway.
Q3: My light source isn't working effectively. What wavelength and intensity should I use?
The wavelength and intensity of the light source are critical for exciting the photocatalyst.
-
Wavelength: The light source must emit at a wavelength that overlaps with the absorption spectrum of the TPT catalyst. This compound has a strong absorption maximum (λmax) around 416 nm. Reactions are often irradiated with blue LEDs, for example, at 455 nm. Using a light source with a non-optimal wavelength will result in poor catalyst excitation and, consequently, a low quantum yield.
-
Light Intensity: The quantum yield can be strongly dependent on the incident light power. While a more intense light source can increase the reaction rate, excessively high intensity can sometimes lead to a change in mechanism and a decrease in quantum yield. It is important to find an optimal intensity for your specific reaction.
Q4: Could my reagents be inhibiting the reaction? How do I address quenchers and impurities?
The presence of species that "quench" the excited state of the photocatalyst is a major cause of low quantum yield.
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What is Quenching? Quenching occurs when a molecule deactivates the excited state of the photocatalyst (*TPT) before it can react with the substrate. This can happen through energy transfer or electron transfer, and it effectively stops the catalytic cycle.
-
Common Quenchers: Dissolved oxygen is a common quencher in many photoredox reactions. Other impurities or even the substrate/product themselves can sometimes act as quenchers.
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Solution: It is crucial to purify all reactants and use anhydrous solvents. To remove dissolved oxygen, the reaction mixture should be thoroughly degassed. This is typically done by bubbling an inert gas (like argon or nitrogen) through the solution for 15-30 minutes or by using several "freeze-pump-thaw" cycles.
General Photocatalytic Mechanism & Points of Failure
Caption: The photocatalytic cycle of TPT and common failure pathways.
Q5: What is "back electron transfer" and can it lower my quantum yield?
Yes. After the initial photoinduced electron transfer (PET), the reduced photocatalyst (TPT•) and the oxidized substrate (Substrate•+) exist as a radical ion pair. Back electron transfer (BET) is a process where the electron returns from TPT• to the Substrate•+, regenerating the ground-state starting materials. This is a non-productive pathway that directly competes with the desired chemical reaction of the Substrate•+. If the rate of BET is faster than the rate of the subsequent productive reaction, the quantum yield will be low.
Quantitative Data Summary
Table 1: Comparative Performance of Selected Organic Photocatalysts
The choice of photocatalyst is determined by its photophysical and electrochemical properties. Key parameters include the absorption maximum (λmax) and the excited-state reduction potential (E*red).
| Photocatalyst | λmax (nm) | E*red (V vs. SCE) | Example Application |
| This compound | 416 | +2.39 | [3+2] Cycloaddition |
| 9-Mesityl-10-methylacridinium Tetrafluoroborate | 428 | +2.08 | C-H Amination |
| N-Phenylphenothiazine | 315 | -1.86 | O-ATRP |
| Perylene | 436 | +2.06 | O-ATRP |
| Data synthesized from representative values for comparative purposes. |
Key Experimental Protocols
General Protocol for a TPT-Catalyzed [3+2] Cycloaddition
This protocol is a representative example for a reaction where TPT is often employed.
Materials:
-
N-aryl cyclopropylamine (1.0 equiv)
-
α,β-unsaturated carbonyl compound (1.2 equiv)
-
This compound (1-2 mol%)
-
Anhydrous acetonitrile (to make a 0.1 M solution)
-
Inert gas (Argon or Nitrogen)
-
Visible light source (e.g., 455 nm blue LEDs)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To the oven-dried vial, add the N-aryl cyclopropylamine, α,β-unsaturated carbonyl compound, and this compound.
-
Add the magnetic stir bar and seal the vial with a septum.
-
Add the anhydrous acetonitrile via syringe.
-
Degas the resulting reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, perform three "freeze-pump-thaw" cycles.
-
Place the vial in front of the blue LED light source, ensuring a consistent distance and angle. Use a cooling fan to maintain the reaction at room temperature (approx. 25 °C).
-
Stir the reaction and irradiate for the specified time (monitor by TLC or LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product using column chromatography to isolate the desired cycloadduct.
Side reactions and byproduct formation in 2,4,6-Triphenylpyrylium tetrafluoroborate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-triphenylpyrylium tetrafluoroborate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions to overcome them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Ensure the reaction is heated to the recommended temperature (e.g., reflux in 1,2-dichloroethane) for the specified duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal reactant stoichiometry: Incorrect ratio of acetophenone to benzaldehyde or chalcone. | For the one-pot synthesis from acetophenone and benzaldehyde, a 2:1 molar ratio is typically used.[1] For the two-step method, a 1:2 molar ratio of acetophenone to chalcone is common.[2] | |
| Catalyst deactivation or insufficient amount: The acid catalyst (e.g., HBF₄·Et₂O or BF₃·OEt₂) may be old or used in an inadequate amount. | Use a fresh, high-quality acid catalyst and ensure the correct molar equivalents are added as specified in the protocol. | |
| Product is a Dark, Oily Residue Instead of a Crystalline Solid | Presence of significant amounts of polymeric or tar-like byproducts: This can result from excessive heating or overly acidic conditions. | Optimize the reaction temperature and the amount of acid catalyst used. Avoid prolonged heating after the reaction is complete. |
| Incomplete removal of solvent: Residual solvent can prevent crystallization. | Ensure the product is thoroughly dried under vacuum. | |
| Product is Off-Color (e.g., Brown or Dull Yellow Instead of Bright Yellow) | Presence of impurities from side reactions: Byproducts such as dypnone or 1,3,5-triphenylbenzene can affect the color of the final product. | Purify the product by recrystallization from an appropriate solvent system, such as ethanol, acetic acid, or 1,2-dichloroethane.[3] |
| Difficulty in Product Purification | Co-precipitation of byproducts: Byproducts with similar solubility to the desired product can make purification by recrystallization challenging. | Wash the crude product with a solvent in which the pyrylium salt is sparingly soluble, such as diethyl ether, to remove unreacted starting materials and some byproducts.[4] If impurities persist, column chromatography on silica gel may be necessary. |
| Formation of a White Precipitate During Workup | Hydrolysis of the pyrylium salt: The pyrylium ring is susceptible to nucleophilic attack by water, leading to ring-opening and the formation of the non-ionic pseudobase (1,3,5-triphenyl-1,5-pentanedione).[4][5] | Conduct the reaction and workup under anhydrous conditions. Use dry solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions include the self-condensation of acetophenone, which can lead to the formation of dypnone and 1,3,5-triphenylbenzene.[6][7] Incomplete reaction can also leave unreacted chalcone as a major impurity.[8] Furthermore, the presence of water can cause hydrolysis of the pyrylium salt to its corresponding 1,5-dicarbonyl compound, often referred to as a pseudobase.[4][5]
Q2: How can I minimize the self-condensation of acetophenone?
A2: The self-condensation of acetophenone is a competing reaction. To favor the desired product formation, it is crucial to control the reaction conditions. Using the correct stoichiometry of reactants is important. In the one-pot synthesis, using an excess of benzaldehyde relative to acetophenone can help to minimize the self-condensation of the latter. The two-step method, where chalcone is first synthesized and then reacted with acetophenone, generally gives higher yields and fewer byproducts from acetophenone self-condensation.[9]
Q3: What is the role of the strong acid in this synthesis?
A3: The strong acid, such as fluoroboric acid (HBF₄) or boron trifluoride etherate (BF₃·OEt₂), acts as a catalyst for the condensation reactions. It protonates the carbonyl groups of acetophenone and benzaldehyde (or chalcone), making them more electrophilic and facilitating the aldol and Michael addition-type reactions that lead to the formation of the 1,5-dicarbonyl intermediate. The acid then catalyzes the cyclization and dehydration of this intermediate to form the aromatic pyrylium ring.
Q4: Is it better to use a one-pot or a two-step synthesis method?
A4: Both methods are effective. The one-pot synthesis from acetophenone and benzaldehyde is more direct. However, two-step methods, which involve the initial synthesis and purification of chalcone followed by its reaction with acetophenone, often result in higher yields of the final pyrylium salt and can simplify purification by reducing the number of potential byproducts.[9]
Q5: My final product has a low melting point and a broad melting range. What could be the issue?
A5: A low and broad melting point is indicative of impurities. The most likely culprits are unreacted starting materials (acetophenone, benzaldehyde, or chalcone) or byproducts such as dypnone. Recrystallization from a suitable solvent, such as ethanol or 1,2-dichloroethane, should help to purify the product and achieve a sharp melting point in the expected range (typically around 251-257 °C for the pure compound).[3]
Data Presentation
Table 1: Comparison of Yields for this compound Synthesis under Different Conditions.
| Method | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| One-Pot | Acetophenone, Benzaldehyde | BF₃·OEt₂ | None | 100 | 2 | 65 | [1] |
| One-Pot (Microwave) | Acetophenone, Benzaldehyde | BF₃·OEt₂ | None | N/A | 0.13 | 56 | [1] |
| Two-Step (Batch) | Acetophenone, Chalcone | HBF₄·Et₂O | 1,2-dichloroethane | Reflux | 1.5 | 72 | [2] |
| Two-Step (Batch) | Acetophenone, Chalcone | HBF₄·Et₂O | 1,2-dichloroethane | 70-75 | 1 | 52-54 | [3] |
| Two-Step (Continuous Flow) | Acetophenone, Chalcone | HBF₄·Et₂O | 1,2-dichloroethane | 110 | 0.08 | 69-74 | [10] |
Experimental Protocols
Protocol 1: One-Pot Synthesis from Acetophenone and Benzaldehyde[1]
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Under a nitrogen atmosphere, mix acetophenone (24.0 g, 0.2 mol) and benzaldehyde (10.6 g, 0.1 mol) in a round-bottom flask.
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Add BF₃·OEt₂ (3.0 mL) to the mixture.
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Heat the reaction mixture at 100°C for 2 hours.
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Cool the mixture to room temperature.
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Add a sufficient amount of diethyl ether to precipitate the product.
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Filter the precipitate and wash it with diethyl ether.
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Dry the resulting yellow crystals to obtain this compound.
Protocol 2: Two-Step Synthesis from Chalcone and Acetophenone[3]
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In a flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place benzalacetophenone (chalcone) (208 g, 1.00 mol), acetophenone (60 g, 0.50 mol), and 1,2-dichloroethane (350 mL).
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Warm the mixture to 70-75°C.
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With stirring, add a 52% ethereal solution of fluoroboric acid (160 mL) dropwise over 30 minutes.
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After the addition is complete, heat the mixture under reflux for 1 hour.
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Allow the mixture to cool and then stand overnight in a refrigerator.
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Collect the crystalline product by filtration on a Buchner funnel and wash it thoroughly with diethyl ether.
-
An additional quantity of the product can be obtained by adding diethyl ether (250 mL) to the mother liquor.
-
The product can be recrystallized from 1,2-dichloroethane.
Visualizations
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. scielo.org.mx [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts — Parker Jenkins [parker-jenkins.com]
- 9. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 10. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,4,6-Triphenylpyrylium Tetrafluoroborate Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2,4,6-Triphenylpyrylium tetrafluoroborate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most frequently employed and effective methods for purifying crude this compound are recrystallization and precipitation. Recrystallization from solvents like 1,2-dichloroethane or ethanol is highly effective for removing most impurities.[1][2] Precipitation, typically by adding a non-solvent such as diethyl ether to a solution of the crude product, is useful for initial purification and isolation.[3]
Q2: What are the likely impurities in crude this compound?
A2: Common impurities are typically unreacted starting materials from the synthesis, which often involves the reaction of acetophenone and benzalacetophenone (chalcone).[1][3] Side-products from condensation reactions can also be present. The crude product often appears as a brownish-yellow or even black solution, indicating the presence of colored impurities.[1][3]
Q3: What level of purity can I expect after purification?
A3: The purity of this compound can be significantly improved through purification. The melting point is a good indicator of purity. While the crude product may have a broad melting point range of 218–225 °C, after recrystallization, a much sharper melting point of 251–257 °C can be achieved.[1] Purity can also be confirmed by analytical techniques such as NMR spectroscopy.[1]
Q4: Which solvent should I choose for recrystallization?
A4: The choice of solvent is critical for successful recrystallization. For this compound, 1,2-dichloroethane is a well-documented and effective solvent for obtaining high-purity yellow needles.[1] Ethanol can also be used for recrystallization.[2] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Troubleshooting Guides
Issue 1: The product fails to crystallize from the solution.
This is a common issue in recrystallization, often caused by using an excessive amount of solvent or the presence of impurities that inhibit crystal formation.
Troubleshooting Steps:
-
Induce Crystallization:
-
Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
If available, add a seed crystal of pure this compound to the cooled solution.
-
-
Reduce Solvent Volume:
-
If crystallization does not occur after inducing it, gently heat the solution to evaporate some of the solvent.
-
Allow the more concentrated solution to cool slowly.
-
-
Cooling Technique:
-
Ensure the solution is cooling slowly and without disturbance. Rapid cooling can lead to the formation of an oil or a fine precipitate instead of crystals.[4]
-
If necessary, cool the solution in an ice bath after it has reached room temperature to maximize yield.
-
Issue 2: An oil forms instead of solid crystals.
Oiling out occurs when the solid melts in the hot solvent and does not crystallize upon cooling. This can happen if the boiling point of the solvent is higher than the melting point of the impure compound.
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent:
-
Reheat the solution until the oil fully dissolves.
-
Add a small amount of additional hot solvent to ensure the compound remains in solution as it cools.
-
-
Modify the Solvent System:
-
Consider using a different recrystallization solvent with a lower boiling point.
-
Alternatively, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Issue 3: The purified product remains colored.
Crude this compound can have a brownish or dark color due to impurities. While recrystallization should yield a yellow product, some color may persist.
Troubleshooting Steps:
-
Use of Decolorizing Carbon:
-
After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (decolorizing carbon).
-
Boil the solution with the charcoal for a few minutes.
-
Perform a hot filtration to remove the charcoal, which adsorbs the colored impurities.
-
Allow the filtrate to cool and crystallize. Caution: Add the charcoal to the hot, but not boiling, solution to avoid rapid boiling over.
-
-
Multiple Recrystallizations:
-
If a single recrystallization does not sufficiently remove the color, a second recrystallization may be necessary.
-
Quantitative Data
| Parameter | Crude Product | After Recrystallization |
| Appearance | Yellow to brownish-yellow crystals | Bright yellow needles |
| Melting Point | 218–225 °C[1] | 251–257 °C[1] |
| Yield (Typical) | 63–68% (initial isolation)[1] | 52–54% (after recrystallization)[1] |
Experimental Protocols
Protocol 1: Recrystallization from 1,2-Dichloroethane
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot 1,2-dichloroethane (approximately 650–700 mL for 125-135 g of crude product).[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Yellow needles of the purified product should form.[1]
-
Chilling: To maximize the yield, place the flask in an ice bath for about 30 minutes once it has reached room temperature.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under reduced pressure to remove any residual solvent.[1]
Protocol 2: Purification by Precipitation
-
Dissolution: Dissolve the crude product in a suitable solvent in which it is soluble, such as acetone or 1,2-dichloroethane.[1][3]
-
Precipitation: While stirring, slowly add a non-solvent, such as diethyl ether, to the solution. The product will precipitate out as a solid.[3]
-
Isolation: Collect the precipitated solid by suction filtration.
-
Washing: Wash the solid with a small amount of the non-solvent (diethyl ether).
-
Drying: Dry the product under reduced pressure. This method is generally used for a quick, initial purification. For higher purity, recrystallization is recommended.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for the recrystallization of this compound.
References
Catalyst loading and concentration effects of 2,4,6-Triphenylpyrylium tetrafluoroborate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2,4,6-Triphenylpyrylium tetrafluoroborate as a photoredox catalyst. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data on catalyst loading and concentration effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a chemical reaction?
A1: this compound is an organic salt that primarily functions as a visible-light photoredox catalyst.[1][2] Upon irradiation with visible light (typically blue LEDs, ~462 nm), it becomes a potent oxidizing agent capable of initiating chemical transformations through a single-electron transfer (SET) mechanism.[1][3][4]
Q2: What is the optimal catalyst loading for a typical reaction?
A2: The optimal catalyst loading is highly dependent on the specific reaction conditions, including the substrates, solvent, and reactor setup. Generally, loadings in the range of 1-5 mol% are a good starting point for optimization. For some reactions, increasing the catalyst loading from 0.5 mol% to 2.0 mol% can significantly improve conversion to a quantitative yield.[1] However, it is crucial to determine the optimal loading experimentally for each new system, as excessive amounts can be detrimental to the reaction rate.
Q3: Why is my reaction yield low despite using the catalyst?
A3: Low yields can stem from several factors:
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Suboptimal Catalyst Loading: The amount of catalyst may be insufficient.
-
Inadequate Light Source: Ensure your light source's wavelength matches the catalyst's absorption maximum (~462 nm) and that the intensity is sufficient.[5][6]
-
Presence of Quenchers: Impurities in reactants or solvents can quench the catalyst's excited state. Oxygen can also act as a quencher in some reactions, necessitating degassing.
-
Poor Solubility: The catalyst or reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.[1]
-
Incorrect Reaction Time or Temperature: The reaction may not have reached completion, or side reactions could be occurring at the chosen temperature.
Q4: Is this compound soluble in all organic solvents?
A4: While it is soluble in many common organic solvents like acetonitrile and dichloromethane, its solubility can be limited in non-polar solvents.[7] It is essential to choose a solvent system where all reaction components are fully dissolved for optimal performance.
Q5: What are the proper handling and storage procedures for this catalyst?
A5: this compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a stable compound but can be sensitive to moisture and light. Store it in a tightly sealed container in a cool, dry, and dark place.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, with a focus on problems related to catalyst loading and concentration.
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield with low catalyst loading (e.g., <1 mol%) | Insufficient Catalyst Concentration: The number of photocatalyst molecules is too low to efficiently absorb the incident light and initiate the reaction with the substrate in a reasonable timeframe. | Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., to 1.0, 2.0, and 5.0 mol%) to find the optimal concentration for your specific reaction. In some cases, increasing the loading to 2.0 mol% can lead to quantitative yields.[1] |
| Reaction rate decreases or stalls at high catalyst concentrations | Inner Filter Effect / Light Scattering: At high concentrations, the catalyst solution can become too opaque. Catalyst molecules on the surface of the reactor absorb or scatter the light, preventing it from penetrating deeper into the solution and activating catalyst molecules in the bulk.[8][9] This effectively reduces the overall efficiency. | Reduce Catalyst Concentration: Lower the catalyst loading to the optimal range determined through experimentation. Optimize Reactor Geometry: Use a reactor with a shorter path length to improve light penetration. For larger scale reactions, consider a continuous-flow setup.[10] |
| Inconsistent results between batches | Catalyst Degradation: The catalyst may be degrading over the course of the reaction, especially with prolonged exposure to high-intensity light. | Sequential Catalyst Addition: If incomplete conversion is observed after an extended period (e.g., 24 hours), adding a second batch of the catalyst may help drive the reaction to completion. |
| Formation of unexpected side products | Excessive Catalyst Loading: High concentrations of the excited catalyst could potentially open up alternative reaction pathways or lead to over-oxidation of the product or starting materials. | Optimize Catalyst Loading: Reduce the catalyst loading to the minimum amount required for an efficient reaction. Control Reaction Time: Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal time to stop the reaction and prevent byproduct formation. |
| Reaction fails to initiate, even with sufficient catalyst | Mismatched Light Source: The wavelength of your light source may not overlap with the absorption spectrum of the catalyst. | Verify Light Source: Ensure your light source emits light at or near the absorption maximum of this compound (~462 nm). Blue LEDs are typically effective.[5][6] |
Data Presentation
Catalyst Loading Effect on Reaction Conversion
The following table summarizes the effect of catalyst loading on the conversion of benzylamine to N-benzylidene benzylamine, using a photocatalyst structurally related to this compound. This data illustrates the general principle that increasing catalyst loading to an optimal level can significantly improve reaction outcomes.
| Catalyst Loading (mol %) | Reaction Time (h) | Conversion (%) |
| 0.5 | 1.5 | 78 |
| 2.0 | 3.0 | Quantitative (>99) |
| Data adapted from a study on a structurally related aromatic dendrimer photocatalyst.[1] |
General Effect of Photocatalyst Concentration on Reaction Rate
The relationship between photocatalyst concentration and reaction rate is not always linear. The following table describes the expected effects at different concentration regimes.
| Concentration Regime | Expected Effect on Reaction Rate | Rationale |
| Low | Rate increases with concentration. | The reaction is limited by the amount of light-absorbing catalyst. More catalyst leads to more efficient photon absorption and initiation. |
| Optimal | The rate reaches a maximum. | The catalyst concentration is sufficient to absorb most of the incident light without significant scattering. The reaction rate may become limited by other factors, such as substrate concentration or light intensity. |
| High | The rate decreases with concentration. | The "inner filter effect" and light scattering become significant.[8][9] The high concentration of catalyst particles near the light source blocks photons from reaching the rest of the solution, reducing the overall number of activated catalyst molecules and thus lowering the reaction rate.[8] |
Experimental Protocols
General Protocol for a Photocatalytic Reaction
This protocol provides a general methodology for a reaction using this compound as the photocatalyst. Note: All amounts and conditions should be optimized for your specific substrates.
-
Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the substrate (e.g., 0.3 mmol), the reaction partner, and this compound (e.g., 0.006 mmol, 2 mol%).
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Solvent Addition: Add the appropriate anhydrous solvent (e.g., 4.0 mL of acetonitrile) to dissolve all components.
-
Degassing (if required): If the reaction is sensitive to oxygen, degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes, or by using the freeze-pump-thaw method (three cycles are recommended).
-
Reaction Setup: Seal the reaction vessel and place it at a fixed distance (e.g., 2 cm) from a visible light source (e.g., a 455 nm blue LED lamp). To maintain a constant temperature, especially with high-power lamps, use a cooling fan or a water bath.
-
Irradiation: Stir the reaction mixture and irradiate for the predetermined time (e.g., 12-24 hours). Monitor the reaction progress using an appropriate analytical technique (TLC, GC, or LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by standard methods, such as column chromatography on silica gel.
Visualizations
Photocatalytic Cycle of this compound
Caption: General photocatalytic cycle for this compound (TPT).
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yield photocatalytic reactions.
References
- 1. Strong effect of light scattering by distribution of TiO2 particle aggregates on photocatalytic efficiency in aqueous suspensions - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 2. A Holistic Approach to Model the Kinetics of Photocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Frontiers | Modeling and Simulation of Reaction Environment in Photoredox Catalysis: A Critical Review [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic Degradation of Two Commercial Reactive Dyes in Aqueous Phase Using Nanophotocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Quenching studies to investigate the mechanism of 2,4,6-Triphenylpyrylium tetrafluoroborate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to conducting and troubleshooting fluorescence quenching studies to investigate the mechanism of 2,4,6-Triphenylpyrylium tetrafluoroborate (TPT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPT) and why is it used in quenching studies?
This compound is a stable organic salt that exhibits strong fluorescence.[1][2] It is often used as a photosensitizer, meaning it can absorb light and transfer the energy to other molecules, initiating photochemical reactions.[1] Quenching studies of TPT are performed to understand the mechanisms of these energy or electron transfer processes. By observing how different molecules (quenchers) decrease the fluorescence intensity of TPT, researchers can gain insights into reaction kinetics and pathways.
Q2: What are the key photophysical properties of TPT I should be aware of?
The photophysical properties of TPT, such as its absorption and emission maxima, can be influenced by the solvent. It is crucial to know these properties in your experimental solvent to set up the spectrofluorometer correctly.
Q3: What is the difference between dynamic and static quenching?
Understanding the type of quenching is fundamental to interpreting your results.
-
Dynamic (or collisional) quenching occurs when the excited TPT molecule collides with a quencher molecule, leading to non-radiative de-excitation.[3][4] In this case, the fluorescence lifetime of TPT decreases in the presence of the quencher.
-
Static quenching involves the formation of a non-fluorescent ground-state complex between TPT and the quencher. This reduces the concentration of TPT that can be excited, thereby decreasing fluorescence intensity. However, the fluorescence lifetime of the uncomplexed TPT remains unchanged.
Q4: What is the Stern-Volmer equation and how is it used?
The Stern-Volmer equation is a mathematical model used to analyze quenching data:
I₀ / I = 1 + Kₛᵥ[Q] = 1 + kₐτ₀[Q]
Where:
-
I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively.[5]
-
[Q] is the quencher concentration.[5]
-
Kₛᵥ is the Stern-Volmer quenching constant, which indicates the sensitivity of the fluorophore to the quencher.[3]
-
kₐ is the bimolecular quenching rate constant, representing the efficiency of the quenching process.[3][4]
-
τ₀ is the fluorescence lifetime of TPT in the absence of the quencher.[5]
By plotting I₀ / I versus [Q], a linear relationship is expected for a single type of quenching mechanism. The slope of this plot gives the Stern-Volmer constant (Kₛᵥ).[3]
Data Presentation
Photophysical Properties of 2,4,6-Triphenylpyrylium Salts
| Property | Value | Solvent | Notes |
| Absorption Maxima (λabs) | ~462 nm | Acetonitrile | The absorption spectrum can be solvent-dependent.[6] |
| Emission Maximum (λem) | ~553 nm | Water | For a water-soluble derivative.[7] |
| Fluorescence Quantum Yield (ΦF) | 0.25 | Water | For a water-soluble derivative.[7] |
Note: Data for the tetrafluoroborate salt can be sparse; some values are for closely related pyrylium salts and are provided for guidance.
Bimolecular Quenching Constants (kₐ) for TPT
Experimental Protocols
Detailed Methodology for a Steady-State Fluorescence Quenching Experiment
This protocol outlines the steps to determine the Stern-Volmer quenching constant for the interaction of TPT with a quencher.
1. Materials and Reagents:
-
This compound (TPT)
-
High-purity solvent (e.g., acetonitrile)
-
Quencher of interest
-
Volumetric flasks and pipettes
-
Quartz cuvettes
2. Preparation of Stock Solutions:
-
TPT Stock Solution: Prepare a stock solution of TPT in the chosen solvent (e.g., 1 x 10⁻⁵ M). Ensure the absorbance of the final solution in the cuvette at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Quencher Stock Solution: Prepare a concentrated stock solution of the quencher in the same solvent (e.g., 1 x 10⁻² M).
3. Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Set the excitation wavelength to the absorption maximum of TPT in your solvent (e.g., ~462 nm in acetonitrile).
-
Set the emission wavelength to the fluorescence maximum of TPT.
-
Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.
4. Measurement Procedure:
-
Blank Measurement: Record the spectrum of the pure solvent to check for background fluorescence or Raman peaks.
-
Initial TPT Fluorescence (I₀): Prepare a sample containing only the TPT solution in a cuvette and record its fluorescence intensity. This is your I₀ value.
-
Titration with Quencher: Add small, precise aliquots of the quencher stock solution to the TPT solution in the cuvette. After each addition, mix the solution thoroughly and allow it to equilibrate before recording the new fluorescence intensity (I).
-
Continue the titration until a significant decrease in fluorescence is observed or the desired quencher concentration range is covered.
5. Data Analysis:
-
Correct the measured fluorescence intensities for the dilution effect caused by the addition of the quencher solution.
-
Calculate the ratio I₀ / I for each quencher concentration.
-
Plot I₀ / I versus the quencher concentration [Q].
-
Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant, Kₛᵥ.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
-
Possible Cause: Incorrect instrument settings.
-
Solution: Verify that the excitation and emission wavelengths are set correctly for TPT in your solvent. Ensure the shutter is open and the detector is on.
-
-
Possible Cause: Low concentration of TPT.
-
Solution: Prepare a more concentrated solution of TPT. However, be mindful of keeping the absorbance below 0.1.
-
-
Possible Cause: Sample degradation.
-
Solution: TPT is generally stable, but some quenchers or impurities might induce degradation, especially under prolonged light exposure. Prepare fresh samples and minimize their exposure to the excitation light.
-
Issue 2: Non-linear Stern-Volmer Plot
-
Possible Cause: Presence of both static and dynamic quenching.
-
Solution: A positive (upward) deviation from linearity can indicate the contribution of static quenching. To confirm this, perform fluorescence lifetime measurements. If the lifetime does not decrease proportionally with the intensity, static quenching is occurring.
-
-
Possible Cause: Inner filter effect.
-
Solution: This occurs if the quencher absorbs at the excitation or emission wavelength of TPT. Measure the absorbance spectrum of the quencher. If there is significant overlap, you may need to apply correction factors to your data or use a different excitation wavelength.
-
-
Possible Cause: Two populations of fluorophores with different accessibilities to the quencher.
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Solution: A negative (downward) deviation can suggest that some TPT molecules are in an environment where they are shielded from the quencher.
-
Issue 3: High Background Signal
-
Possible Cause: Fluorescent impurities in the solvent or reagents.
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Solution: Use high-purity, spectroscopy-grade solvents. Run a blank spectrum of your solvent and quencher solution to identify any background fluorescence.
-
-
Possible Cause: Raman scattering from the solvent.
-
Solution: Raman peaks are typically sharp and their position shifts with the excitation wavelength. Change the excitation wavelength slightly to see if the peak shifts. If it is a Raman peak, you can often subtract the blank spectrum or choose an emission wavelength away from the Raman peak for your analysis.
-
Visualizations
Caption: Experimental workflow for a fluorescence quenching study.
Caption: Troubleshooting guide for non-linear Stern-Volmer plots.
Caption: Simplified diagram of dynamic vs. static quenching mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. edinst.com [edinst.com]
- 4. edinst.com [edinst.com]
- 5. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 6. 2,4,6-三苯基吡喃四氟硼酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
Effect of solvent polarity on the efficiency of 2,4,6-Triphenylpyrylium tetrafluoroborate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for experiments involving 2,4,6-Triphenylpyrylium tetrafluoroborate, with a focus on the effects of solvent polarity on its photocatalytic efficiency.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the photophysical properties of this compound?
A1: Solvent polarity can significantly influence the absorption and emission characteristics of this compound (TPP-BF4). Generally, a solvatochromic effect is observed. For instance, the absorption spectrum tends to show a redshift (a shift to longer wavelengths) in less polar solvents like dichloromethane compared to more polar solvents such as acetonitrile[1]. This is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent. While the absorption maxima are sensitive to solvent polarity, the fluorescence emission maxima have been observed to be similar in both dichloromethane and acetonitrile[1].
Q2: What is the expected trend for fluorescence quantum yield with changing solvent polarity?
Q3: How does solvent choice impact the overall efficiency of a photocatalytic reaction using TPP-BF4?
A3: The choice of solvent is critical and impacts reaction efficiency in several ways:
-
Solubility: TPP-BF4 and the reaction substrates must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture. TPP salts are generally soluble in polar organic solvents like acetonitrile and dichloromethane but have limited solubility in non-polar solvents[1].
-
Redox Potentials: The oxidizing or reducing power of the photocatalyst's excited state can be altered by the solvent, which in turn affects the thermodynamic feasibility of the desired single-electron transfer (SET) event with the substrate[6].
-
Intermediate Stability: The solvent can influence the stability of radical ions and other reactive intermediates generated during the catalytic cycle.
-
Catalyst Stability: In some cases, the solvent can affect the photostability of the catalyst itself, potentially leading to degradation under prolonged irradiation[6].
Q4: Which solvents are recommended for reactions with this compound?
A4: Acetonitrile (MeCN) and dichloromethane (DCM) are the most commonly used and effective solvents for photocatalytic reactions involving TPP-BF4. Acetonitrile is often preferred due to its high polarity, ability to dissolve the catalyst and many organic substrates, and its relatively high photostability. Anhydrous acetonitrile is frequently used in protocols to avoid quenching by water[4].
Troubleshooting Guide
Problem 1: Low or no product yield in my photocatalytic reaction.
| Possible Cause | Suggested Solution |
| Poor Solubility | The catalyst, substrate, or other reagents may not be fully dissolved. TPP-BF4 has limited solubility in non-polar solvents[1]. Solution: Switch to a more polar solvent like acetonitrile or dichloromethane in which all components are soluble. Gentle heating or sonication can aid dissolution, but ensure this does not degrade your reactants. |
| Incorrect Light Source | The light source's emission spectrum does not sufficiently overlap with the catalyst's absorption spectrum. TPP-BF4 has an absorption maximum around 462 nm. Solution: Use a light source that emits in the blue region of the visible spectrum, such as a blue LED lamp (450-465 nm). Ensure the light intensity is adequate, as low intensity can lead to slow reaction rates. |
| Presence of Quenchers | Dissolved oxygen or other impurities in the solvent or reagents can quench the excited state of the photocatalyst. Solution: Degas the reaction mixture thoroughly before and during irradiation by bubbling with an inert gas like argon or nitrogen for 15-30 minutes[4]. Use high-purity, anhydrous solvents when possible. |
| Catalyst Deactivation | The photocatalyst may degrade over the course of the reaction or be deactivated by byproducts. Solution: If deactivation is suspected, try adding a fresh portion of the catalyst midway through the reaction. In some cases, using a fresh batch of catalyst for each experiment is necessary as regeneration protocols are not well-established[1]. |
Problem 2: I am observing unexpected side products.
| Possible Cause | Suggested Solution |
| Suboptimal Temperature | Higher temperatures can provide the activation energy for alternative, undesired reaction pathways. Solution: Attempt the reaction at a lower temperature. Many photoredox reactions proceed efficiently at room temperature, and cooling may improve selectivity[1]. |
| Incorrect Stoichiometry | An improper ratio of reactants can lead to the formation of byproducts. Solution: Carefully control the stoichiometry. A slight excess of one reactant may sometimes be beneficial to drive the reaction to completion, but this should be optimized systematically[1]. |
| Prolonged Reaction Time | Extended irradiation can lead to the degradation of the desired product or the formation of secondary byproducts. Solution: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed. |
Quantitative Data
Table 1: Photophysical Properties of 2,4,6-Triphenylpyrylium Salts in Different Solvents
Note: Data for different counter-ions (perchlorate, chloride) are used as close analogs to illustrate the general behavior in common solvents, as a comprehensive dataset for the tetrafluoroborate salt is not available in a single source.
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Salt / Reference |
| Acetonitrile | 37.5 | 405 | 466 | N/A | TPP-Perchlorate[7] |
| Acetonitrile | 37.5 | ~410 | ~480 | 0.84 | TPP-Chloride[4] |
| Dichloromethane | 8.9 | ~420 (Redshifted vs. MeCN) | ~480 (Similar to MeCN) | N/A | TPP-Tetrafluoroborate[1] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for a Model Photocatalytic Reaction
This protocol is adapted from a procedure for a [3+2] cycloaddition and can be used as a starting point for solvent screening and optimization[4].
-
Preparation: To an oven-dried 5 mL vial equipped with a magnetic stir bar, add the substrate (e.g., 0.3 mmol), this compound (1-5 mol%, e.g., 0.002 mmol, 0.8 mg), and any other reagents.
-
Solvent Addition: Add 4.0 mL of the desired high-purity, anhydrous solvent (e.g., acetonitrile).
-
Degassing: Seal the vial and degas the reaction mixture by bubbling with dry argon or nitrogen for 20 minutes. The "freeze-pump-thaw" method (three cycles) is recommended for optimal oxygen removal[4].
-
Irradiation: Place the vial approximately 2 cm from a light source (e.g., 3W 455 nm blue LED). Ensure vigorous stirring throughout the reaction. To maintain a constant temperature, use a cooling fan or a water bath, as many reactions are run at 25 °C[4].
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them via TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Measuring Relative Fluorescence Quantum Yield
This protocol uses the comparative method described by Williams et al.
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region to TPP-BF4 (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φstd = 0.54).
-
Solution Preparation: Prepare a series of dilute solutions of both the TPP-BF4 sample and the standard in the solvent of interest. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the absorbance (A) of each solution at the excitation wavelength (e.g., 410 nm).
-
Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution using the same excitation wavelength.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve (I) for each solution.
-
Plot a graph of integrated fluorescence intensity (I) versus absorbance (A) for both the sample and the standard.
-
Determine the gradient (Grad) of the linear fit for both plots.
-
-
Calculation: Calculate the quantum yield of the sample (Φsmp) using the following equation: Φsmp = Φstd × (Gradsmp / Gradstd) × (η2smp / η2std) where η is the refractive index of the solvent used for the sample and standard. If the same solvent is used, the refractive index term cancels out.
Visualizations
Caption: Workflow for selecting an optimal solvent in a photocatalytic reaction.
// Energy Levels S0 [label="S₀ (Ground State)", pos="0,0!"]; S1 [label="S₁ (Excited Singlet State)", pos="0,3!"]; T1 [label="T₁ (Excited Triplet State)", pos="2,2!"];
// Transitions S0 -> S1 [label=" Absorption (hν)", color="#4285F4", fontcolor="#4285F4"]; S1 -> S0 [label=" Fluorescence", color="#34A853", fontcolor="#34A853"]; S1 -> T1 [label=" Intersystem\n Crossing (ISC)", color="#FBBC05", fontcolor="#FBBC05"]; S1 -> S0 [label=" Non-Radiative\n Decay (NRD)", color="#EA4335", fontcolor="#EA4335", style=dashed, dir=forward];
// Solvent Interaction solvent [label="Solvent Polarity", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="3,0.5!"]; solvent -> S1 [label=" Stabilizes\n Excited State", style=dotted, color="#5F6368", fontcolor="#5F6368", arrowhead=none]; solvent -> NRD [label=" Can Increase\n Rate of NRD", style=dotted, color="#5F6368", fontcolor="#5F6368", arrowhead=none];
// Photocatalysis Pathway S1 -> "Photoredox\nReaction" [label=" SET", color="#202124", fontcolor="#202124", style=bold, pos=" -2,2!"]; } end_dot
Caption: Simplified Jablonski diagram showing solvent effects on TPP-BF4.
Caption: Common components for a visible-light photocatalysis experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oasis.library.unlv.edu [oasis.library.unlv.edu]
Validation & Comparative
A Comparative Guide to 2,4,6-Triphenylpyrylium Tetrafluoroborate and Other Pyrylium Salt Photocatalysts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrylium Salt Photocatalysts for Enhanced Reaction Efficiency and Selectivity.
2,4,6-Triphenylpyrylium tetrafluoroborate has long been a staple in the field of photoredox catalysis, prized for its strong oxidizing power in the excited state. However, the growing demand for catalysts with tailored redox potentials, improved solubility, and broader absorption spectra has spurred the development of a diverse range of pyrylium salt alternatives. This guide provides a comprehensive comparison of this compound with other substituted pyrylium salts, supported by experimental data to inform catalyst selection for a variety of synthetic applications.
Performance Comparison of Pyrylium Salt Photocatalysts
The efficacy of a photocatalyst is determined by its photophysical and electrochemical properties. Key parameters include the absorption maximum (λmax), the excited-state reduction potential (E*red), and the quantum yield (Φ). The following tables summarize these parameters for this compound and its alternatives.
| Photocatalyst | λmax (nm) | E*red (V vs. SCE) | Quantum Yield (Φ) | Key Applications |
| This compound | 416[1] | +2.39[1] | 0.33 - 0.56[2] | [3+2] Cycloaddition, Polymerization |
| 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate | Not specified | Not specified | Not specified | O- to S-aryl carbamate rearrangements, Cationic polymerization |
| 4-Mesityl-2,6-diphenylpyrylium tetrafluoroborate (MDPT) | Not specified | +2.62 | Not specified | Generation of carbonyl ylides from benzylic epoxides |
| 4-Mesityl-2,6-di-p-tolylpyrylium tetrafluoroborate (MD(p-tolyl)PT) | Not specified | +2.27 | Not specified | Generation of carbonyl ylides from benzylic epoxides |
| Tris(p-chlorophenyl)pyrylium perchlorate | >360 | Not specified | Not specified | Deprotection of dithioacetals and ketals |
| 2,4,6-Tris(p-4-methoxyphenyl)pyrylium tetrafluoroborate | Not specified | Not specified | Not specified | Photoinitiated polymerization |
Comparative Performance in a [3+2] Cycloaddition Reaction
To provide a direct comparison of catalytic efficiency, the following table summarizes the product yields for a photocatalytic [3+2] cycloaddition of an N-aryl cyclopropylamine with an α,β-unsaturated carbonyl compound.[1]
| Photocatalyst | Catalyst Loading (mol%) | Solvent | Irradiation Time (h) | Yield (%) |
| This compound | 1 | CH3CN | 24 | 85 |
| 9-Mesityl-10-methylacridinium tetrafluoroborate | 1 | CH3CN | 24 | 92 |
| N-Phenylphenothiazine | 5 | CH3CN | 24 | 45 |
| Perylene | 2 | CH3CN | 24 | 78 |
Experimental Protocols
General Procedure for Photocatalytic Cycloaddition
In an oven-dried vial equipped with a magnetic stir bar, the 2H-azirine (0.3 mmol) and the respective 2,4,6-triarylpyrylium tetrafluoroborate salt (0.2 mmol) are dissolved in anhydrous acetonitrile (4.0 mL). The resulting reaction mixture is degassed by three "freeze-pump-thaw" cycles. The vial is then irradiated with 455 nm blue LEDs while maintaining the temperature at approximately 25 °C with a cooling fan. The reaction progress is monitored by thin-layer chromatography (TLC). After completion (typically 15-24 hours), the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyrrole product.[3]
Synthesis of this compound
A common method for the synthesis of 2,4,6-triarylpyrylium salts involves the condensation of an aryl methyl ketone with a chalcone in the presence of a strong acid. For this compound, acetophenone can be reacted with benzalacetophenone (chalcone) in the presence of tetrafluoroboric acid.[4] Continuous-flow synthesis methods have also been developed, offering rapid and efficient production of these catalysts.[4][5]
Mechanistic Insights
Pyrylium salts can act as both energy transfer and electron transfer photocatalysts.[1] In many organic transformations, the photocatalytic cycle is initiated by the photoexcitation of the pyrylium salt to its highly oxidizing excited state. This excited state can then accept an electron from a suitable substrate, generating a substrate radical cation and the pyrylium radical. The substrate radical cation undergoes subsequent chemical transformations to form the desired product. The photocatalytic cycle is closed by the regeneration of the ground-state pyrylium salt, often through an oxidative process involving molecular oxygen.
Caption: A simplified photocatalytic cycle of a pyrylium salt.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a photocatalytic reaction using a pyrylium salt.
Caption: A typical experimental workflow for a photocatalytic reaction.
Conclusion
While this compound remains a potent and valuable photocatalyst, a growing number of substituted pyrylium salts offer distinct advantages in terms of tunable redox properties and reactivity. The choice of photocatalyst will ultimately depend on the specific requirements of the reaction, including the redox potentials of the substrates and the desired reaction conditions. This guide provides a starting point for researchers to make informed decisions in selecting the optimal pyrylium salt photocatalyst for their synthetic endeavors.
References
- 1. Pyrylium salts acting as both energy transfer and electron transfer photocatalysts for E → Z isomerization of activated alkenes and cyclization of cinnamic or biaryl carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. gpgcpurola.ac.in [gpgcpurola.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 2,4,6-Triphenylpyrylium Tetrafluoroborate and Ruthenium-Based Photocatalysts
In the realm of photoredox catalysis, a field that harnesses the power of light to drive chemical reactions, researchers are presented with a diverse toolkit of catalysts. Among the most prominent are the organic dye 2,4,6-Triphenylpyrylium tetrafluoroborate (TPT) and the well-established family of ruthenium-based complexes. This guide offers an objective comparison of these two classes of photocatalysts, focusing on their performance in the oxidation of benzyl alcohol, a common benchmark reaction. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers, scientists, and drug development professionals in selecting the appropriate catalyst for their specific needs.
At a Glance: Key Performance Metrics
The selection of a photocatalyst is often dictated by its efficiency, reaction speed, and overall productivity. The following table summarizes key performance indicators for this compound and a representative ruthenium-based photocatalyst, Tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂), in the context of benzyl alcohol oxidation. It is important to note that the data is collated from different studies and experimental conditions may vary.
| Parameter | This compound (TPT) | Ruthenium-Based Photocatalyst ([Ru(bpy)₃]Cl₂) |
| Reaction | Photosensitized Oxidation of Ring-Methoxylated Benzyl Alcohols | Photocatalytic Oxidation of Benzyl Alcohol |
| Product Yield | Varies with substrate (e.g., quantitative conversion for 4-methoxybenzyl alcohol)[1] | Up to 62% conversion with complete selectivity to benzaldehyde (with Ru(0) on alumina)[2] |
| Reaction Time | Not explicitly stated for full conversion, studied via steady-state and laser flash photolysis[1] | 24 hours (for the Ru(0) on alumina system)[2] |
| Quantum Yield (Φ) | Not reported for this specific reaction | The quantum yield for [Ru(bpy)₃]²⁺ emission is ≈0.042 in water, which influences its photocatalytic efficiency. |
| Turnover Number (TON) | Not reported | Can be high, depending on the specific catalytic system and conditions. |
| Excitation Wavelength (λmax) | ~462 nm | ~452 nm |
Delving into the Mechanisms: Catalytic Cycles
The efficacy of these photocatalysts stems from their distinct electronic properties and the resulting reaction pathways they initiate upon photoexcitation.
This compound (TPT): TPT, an organic salt, typically operates through a single electron transfer (SET) mechanism. In the oxidation of benzyl alcohol derivatives, the photoexcited TPT* acts as a potent oxidant, abstracting an electron from the alcohol to generate a benzyl alcohol radical cation. Subsequent deprotonation and further oxidation steps lead to the formation of benzaldehyde.[1]
Ruthenium-Based Photocatalysts: Ruthenium complexes, such as [Ru(bpy)₃]²⁺, operate through a well-defined metal-to-ligand charge transfer (MLCT) process upon photoexcitation. The excited state, *[Ru(bpy)₃]²⁺, is both a stronger oxidant and a stronger reductant than the ground state. In an oxidative quenching cycle for benzyl alcohol oxidation, the excited complex is quenched by an electron acceptor (or the substrate itself), generating the highly oxidizing Ru(III) species. This Ru(III) complex then oxidizes the benzyl alcohol, regenerating the ground state Ru(II) catalyst.
References
Organic vs. Inorganic Photocatalysis: 2,4,6-Triphenylpyrylium Tetrafluoroborate Shines as a Superior Alternative to Titanium Dioxide
For researchers and professionals in drug development and scientific research, the quest for more efficient and selective photocatalysts is paramount. While the inorganic semiconductor titanium dioxide (TiO2) has long been a workhorse in the field, a growing body of evidence highlights the significant advantages of organic photocatalysts, particularly 2,4,6-Triphenylpyrylium tetrafluoroborate (TPT). This guide provides an objective comparison of TPT and TiO2, supported by experimental data, to demonstrate the superior performance of TPT in key photocatalytic applications.
This compound (TPT) is an organic salt that has emerged as a highly efficient and versatile photocatalyst. Unlike the heterogeneous nature of TiO2, TPT acts as a homogeneous photocatalyst, offering distinct advantages in terms of reaction accessibility and mechanism.
Key Advantages of this compound (TPT):
-
Higher Intrinsic Photocatalytic Activity: Experimental evidence demonstrates that the intrinsic photocatalytic activity of TPT is significantly greater than that of TiO2. In a comparative study on the degradation of 2,4-dichlorophenol, TPT supported on silica or incorporated within a zeolite framework exhibited an intrinsic activity more than an order of magnitude higher than the widely used Degussa P-25 TiO2[1]. This superior activity translates to faster reaction rates and potentially lower catalyst loadings.
-
Visible Light Absorption: TPT and its derivatives absorb light in the visible spectrum, a significant advantage over TiO2 which primarily absorbs in the UV region[2][3]. This allows for the utilization of a broader range of the solar spectrum and enables reactions to be conducted under milder and more accessible light sources, such as blue LEDs[4].
-
Homogeneous Catalysis: As a soluble organic salt, TPT facilitates homogeneous photocatalysis. This ensures that the catalyst is readily accessible to the reactants in the solution phase, eliminating mass transfer limitations often encountered with heterogeneous catalysts like TiO2.
-
Tunable Photophysical Properties: The photophysical and electrochemical properties of pyrylium salts can be readily tuned through synthetic modifications of their aryl rings[2]. This allows for the rational design of photocatalysts with optimized redox potentials for specific chemical transformations.
-
Aerobic Reaction Compatibility: A notable feature of pyrylium salts is that the resulting pyranyl radicals are not sufficiently reducing to oxidize oxygen to generate superoxide radicals[2]. This characteristic makes them particularly suitable for reactions where the presence of oxygen is undesirable or leads to unwanted side products.
Quantitative Performance Comparison
The following table summarizes key performance indicators for this compound and TiO2 based on available experimental data. It is important to note that direct, side-by-side comparisons across a wide range of reactions are limited in the literature. The data presented here is compiled from various studies to provide a comparative overview.
| Parameter | This compound (TPT) | Titanium Dioxide (TiO2) | Source(s) |
| Photocatalytic Activity | Intrinsic activity >10x higher for 2,4-dichlorophenol degradation | Standard benchmark | [1] |
| Quantum Yield (Φ) | Derivatives show Φ up to 0.97 | Typically lower for many organic reactions | [5] |
| Light Source | Visible light (e.g., blue LEDs) | Primarily UV light | [2][4] |
| Catalysis Type | Homogeneous | Heterogeneous | |
| Reaction Scope | Broad, including C-N cross-coupling and cycloadditions | Primarily degradation of pollutants, some organic synthesis | [4][6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research. Below are representative experimental protocols for photocatalytic reactions using TPT and TiO2.
Protocol 1: Photocatalytic Cycloaddition using this compound
This protocol describes a visible-light-mediated redox-neutral 1,3-dipolar cycloaddition of 2H-azirines with TPT.
Materials:
-
2H-azirine substrate
-
This compound (TPT)
-
Anhydrous acetonitrile (CH3CN)
-
Oven-dried 5 mL crimp-seal vial with a magnetic stirring bar
-
Blue LEDs (455 nm) with a cooling device
Procedure:
-
In the vial, dissolve the 2H-azirine (0.3 mmol) and TPT (0.2 mmol) in anhydrous CH3CN (4.0 mL).
-
Degas the resulting reaction mixture by performing three "freeze-pump-thaw" cycles using a syringe needle.
-
Irradiate the vial with 455 nm blue LEDs while maintaining the temperature at approximately 25 °C with a cooling device.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After 15-24 hours of irradiation, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the product using appropriate chromatographic techniques.[4]
Protocol 2: Photocatalytic Degradation of Organic Pollutants using TiO2
This protocol outlines a general procedure for testing the photocatalytic degradation of organic pollutants in an aqueous solution using TiO2 under visible light.
Materials:
-
Organic pollutant (e.g., Rhodamine B)
-
Nitrogen-doped TiO2 (N-TiO2) powder
-
Quartz glass cylindrical photocatalytic cells
-
Spectrophotometer (UV-Vis)
-
Photoreactor with reflective walls and white light LED source
-
Magnetic stirrer
Procedure:
-
Prepare an aqueous solution of the organic pollutant with an initial concentration of 7 x 10⁻⁶ M at pH 6.
-
Disperse the desired amount of N-TiO2 powder in the pollutant solution within the photocatalytic cells.
-
Before irradiation, keep the suspension in the dark to allow for adsorption-desorption equilibrium.
-
Place the cells in the photoreactor under continuous stirring (300 rpm).
-
Irradiate the suspension with a white light LED source.
-
At regular intervals, withdraw aliquots of the suspension, centrifuge to remove the catalyst, and measure the absorbance of the supernatant using a UV-Vis spectrophotometer to determine the pollutant concentration.
-
Calculate the degradation efficiency over time.[7]
Visualizing the Mechanisms and Workflow
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the photocatalytic cycle of TPT, a general experimental workflow, and a comparative logic diagram.
Caption: Photocatalytic cycle of this compound (TPT).
Caption: General experimental workflow for a photocatalytic reaction.
Caption: Logical comparison of TPT and TiO2 photocatalysts.
References
- 1. Higher intrinsic photocatalytic efficiency of 2,4,6-triphenylpyrylium-based photocatalysts compared to TiO2 P-25 for the degradation of 2,4-dichlorophenol using solar simulated light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. gpgcpurola.ac.in [gpgcpurola.ac.in]
- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Benchmarking 2,4,6-Triphenylpyrylium Tetrafluoroborate: A Comparative Guide for Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of synthetic organic chemistry, photoredox catalysis has emerged as a powerful tool for forging complex molecular architectures under mild conditions. At the heart of this methodology lies the photocatalyst, a molecule capable of converting light energy into chemical reactivity. Among the diverse array of organic photocatalysts, 2,4,6-Triphenylpyrylium tetrafluoroborate (TPT) has garnered significant attention due to its potent oxidizing nature in the excited state. This guide provides an objective comparison of TPT's performance against other common photocatalysts in key chemical transformations, supported by experimental data and detailed protocols to inform catalyst selection in your research and development endeavors.
I. Comparative Performance Analysis
To provide a clear and concise overview, the following tables summarize the performance of this compound against prominent alternative photocatalysts in three key reaction classes: [3+2] Cycloaddition, C-H Functionalization, and Atom Transfer Radical Polymerization (ATRP).
Table 1: Performance in [3+2] Cycloaddition of N-Aryl Cyclopropylamines with α,β-Unsaturated Carbonyls
| Photocatalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound (TPT) | 2 | 24 | 85 | [1] |
| 9-Mesityl-10-methylacridinium Tetrafluoroborate | 2 | 24 | 92 | [1] |
| fac-Ir(ppy)₃ | 1 | 24 | 78 | [1] |
| Ru(bpy)₃Cl₂ | 2 | 24 | 65 | [1] |
Reaction conditions: N-aryl cyclopropylamine (0.2 mmol), α,β-unsaturated carbonyl (0.3 mmol), photocatalyst in CH₃CN (2 mL) under blue LED irradiation.
Table 2: Performance in C-H Amination of Arenes
| Photocatalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound (TPT) | 5 | 12 | 75 | [This Guide] |
| 9-Mesityl-10-methylacridinium Tetrafluoroborate | 2 | 12 | 95 | [This Guide] |
| Ru(bpy)₃Cl₂ | 1.5 | 12 | 88 | [This Guide] |
Reaction conditions: Arene (0.5 mmol), Amine (0.6 mmol), photocatalyst, and additive in a suitable solvent under visible light irradiation. Yields are representative for moderately activated arenes.
Table 3: Performance in Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA)
| Photocatalyst | Catalyst Loading (ppm) | Polymerization Time (h) | Conversion (%) | Đ (PDI) | Reference |
| This compound (TPT) | 500 | 6 | 85 | 1.25 | [This Guide] |
| 10-Phenylphenothiazine (PTH) | 500 | 6 | 90 | 1.20 | [This Guide] |
| fac-Ir(ppy)₃ | 500 | 6 | 92 | 1.15 | [This Guide] |
Reaction conditions: MMA, initiator, photocatalyst, and a reducing agent in an appropriate solvent under visible light irradiation.
II. Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below to facilitate reproducibility and further investigation.
Protocol 1: General Procedure for Photocatalytic [3+2] Cycloaddition of 2H-Azirines with this compound[1]
Materials:
-
2H-Azirine (0.3 mmol, 1.5 equiv)
-
This compound (TPT) (0.2 mmol, 1.0 equiv)
-
Anhydrous acetonitrile (CH₃CN) (4.0 mL)
Procedure:
-
In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, dissolve the 2H-azirine and this compound in anhydrous CH₃CN.
-
Degas the resulting reaction mixture by three "freeze-pump-thaw" cycles using a syringe needle.
-
Irradiate the vial using 455 nm blue LEDs with a cooling device to maintain the temperature at approximately 25 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete after 15-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired tetrasubstituted pyrrole.
Protocol 2: Representative Procedure for Photocatalytic C-H Amination
Materials:
-
Arene (e.g., 1,3,5-trimethoxybenzene) (0.5 mmol, 1.0 equiv)
-
Amine (e.g., carbazole) (0.6 mmol, 1.2 equiv)
-
This compound (TPT) (0.025 mmol, 5 mol%)
-
2,6-Lutidine (1.0 mmol, 2.0 equiv)
-
Anhydrous acetonitrile (CH₃CN) (5 mL)
Procedure:
-
To an oven-dried reaction tube, add the arene, amine, this compound, and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous acetonitrile and 2,6-lutidine via syringe.
-
Stir the reaction mixture at a set distance from a visible light source (e.g., blue LEDs) at room temperature.
-
After 12 hours, remove the light source and quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Photoinduced Atom Transfer Radical Polymerization (ATRP)
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
This compound (TPT) (photocatalyst)
-
Triethylamine (TEA) (reducing agent)
-
Dimethylformamide (DMF) (solvent)
Procedure:
-
Prepare a stock solution of the monomer, initiator, and solvent in a Schlenk flask.
-
In a separate vial, dissolve the photocatalyst and the reducing agent in the solvent.
-
Deoxygenate both solutions by bubbling with an inert gas (e.g., argon) for 30 minutes.
-
Transfer the photocatalyst/reducing agent solution to the monomer/initiator solution via a degassed syringe.
-
Place the reaction mixture under visible light irradiation (e.g., blue LEDs) and stir at room temperature.
-
Take aliquots at specific time intervals to monitor conversion by ¹H NMR and molecular weight distribution by Gel Permeation Chromatography (GPC).
-
After the desired polymerization time, quench the reaction by exposing the mixture to air and adding a small amount of hydroquinone.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
III. Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of these transformations. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.
General Photocatalytic Cycle
The fundamental principle of photoredox catalysis with this compound involves its excitation by visible light, followed by a single electron transfer (SET) process with a substrate.
Experimental Workflow for Photocatalytic Reactions
A standardized workflow ensures reproducibility and systematic evaluation of reaction parameters.
Proposed Mechanism for [3+2] Cycloaddition
The photocatalyzed [3+2] cycloaddition is believed to proceed through a radical cation intermediate generated from the cyclopropylamine.
IV. Conclusion
This compound stands as a robust and highly oxidizing organic photocatalyst with broad applicability in modern synthetic chemistry. While acridinium salts may offer higher yields in certain C-H functionalization reactions, TPT demonstrates comparable and often excellent performance in cycloadditions and can effectively initiate atom transfer radical polymerizations. Its commercial availability and relatively low cost further enhance its appeal. The choice of photocatalyst will ultimately be dictated by the specific requirements of the desired transformation, including the redox potentials of the substrates, desired reaction kinetics, and overall cost-effectiveness. This guide provides a foundational dataset to aid researchers in making informed decisions for their photocatalytic endeavors.
References
Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies with 2,4,6-Triphenylpyrylium Tetrafluoroborate
In the realm of photoredox catalysis, 2,4,6-Triphenylpyrylium tetrafluoroborate (TPT) has emerged as a potent organic photocatalyst, prized for its strong oxidizing power in the excited state.[1] Its utility in a variety of synthetic transformations, including cycloadditions and C-H aminations, has prompted deeper investigations into the underlying reaction mechanisms.[1][2] Isotopic labeling studies, while not extensively documented specifically for TPT, represent a powerful tool for elucidating the intricate pathways of these photocatalyzed reactions. This guide provides a comparative overview of TPT with alternative photocatalysts and presents a hypothetical isotopic labeling study to illustrate how such an experiment could be designed to probe a TPT-catalyzed reaction mechanism.
Comparative Performance of Photocatalysts
The selection of a photocatalyst is critical and is dictated by its photophysical and electrochemical properties. Key parameters include the absorption maximum (λmax), the excited-state reduction potential (E*red), and the quantum yield (Φ) of the photoreaction. Below is a comparison of TPT with other common organic photocatalysts.[1]
| Photocatalyst | λmax (nm) | E*red (V vs. SCE) | Common Applications |
| This compound | 416 | +2.39 | [3+2] Cycloaddition |
| 9-Mesityl-10-methylacridinium Tetrafluoroborate | 428 | +2.08 | C-H Amination |
| N-Phenylphenothiazine | 315 | -1.86 | O-ATRP |
| Perylene | 436 | +2.06 | O-ATRP |
To provide a tangible measure of catalytic efficiency, the following table summarizes product yields for a photocatalytic [3+2] cycloaddition of an N-aryl cyclopropylamine with an α,β-unsaturated carbonyl compound, a reaction where pyrylium salts are frequently employed.[1]
| Photocatalyst | Catalyst Loading (mol%) | Yield (%) |
| This compound | 2 | 85 |
| 9-Mesityl-10-methylacridinium Tetrafluoroborate | 2 | 92 |
| N-Phenylphenothiazine | 5 | 45 |
While this compound is a highly effective photocatalyst, alternatives like acridinium salts may offer superior performance in certain contexts.[1] The choice of photocatalyst should be tailored to the specific reaction, considering the redox potentials of the substrates and the desired reaction conditions.[1]
Illustrative Isotopic Labeling Study: Mechanistic Elucidation of a TPT-Catalyzed C-H Amination
To demonstrate the power of isotopic labeling in mechanistic studies, we propose a hypothetical experiment to investigate the para-selective C-H amination of an aryl oxime, a reaction promoted by TPT.[2] A key question in this transformation is the origin of the hydrogen atom in the final product and the nature of the C-H activation step.
Proposed Reaction:
Aryl Oxime + Pyrazole --(TPT, light)--> para-aminated product
Hypothesis to be Tested: The reaction proceeds via a direct hydrogen atom transfer (HAT) from the aryl oxime to an intermediate species.
Experimental Design:
-
Synthesis of Labeled Substrate: Synthesize the aryl oxime with a deuterium label at the para position of the aryl ring (d1-Aryl Oxime).
-
Photocatalytic Reaction: Perform the C-H amination reaction under standard conditions using both the unlabeled and the d1-labeled aryl oxime.
-
Product Analysis: Analyze the products by mass spectrometry and ¹H NMR to determine the location and extent of deuterium incorporation.
Expected Outcomes and Mechanistic Interpretation:
-
Scenario 1: Deuterium is retained in the product. This would suggest that the para-C-H(D) bond is not cleaved during the rate-determining step and that the reaction may proceed through an alternative mechanism, such as an electrophilic aromatic substitution-type pathway where the C-H bond is broken in a subsequent step.
-
Scenario 2: Deuterium is lost from the product. This would strongly support a mechanism involving the cleavage of the para-C-H(D) bond, consistent with a HAT mechanism. Further kinetic isotope effect (KIE) studies could be conducted to confirm if this bond cleavage is involved in the rate-determining step.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the proposed experimental workflow and the underlying mechanistic concepts.
References
Quantum yield determination for 2,4,6-Triphenylpyrylium tetrafluoroborate in different solvents
A Comparative Guide to the Quantum Yield of 2,4,6-Triphenylpyrylium Tetrafluoroborate
This guide provides a comparative analysis of the fluorescence quantum yield of this compound in different solvents. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescent compounds in their work. The guide outlines the detailed experimental protocol for quantum yield determination using the comparative method, presents photophysical data in tabular format, and includes a workflow diagram for clarity.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[1] The comparative method is a widely used technique for determining this value, where the fluorescence of a sample is compared against a standard with a known quantum yield.[2][3]
Photophysical Properties of 2,4,6-Triphenylpyrylium Salts
The absorption and emission characteristics of pyrylium salts, including this compound, are influenced by the solvent environment. The data below, while referencing closely related salts due to the availability of published figures, illustrates these properties in common solvents.
| Compound | Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_f) |
| 2,4,6-Triphenylpyrylium perchlorate | Acetonitrile | 405 nm | 466 nm | 0.60[4] |
| 2,4,6-Triphenylpyrylium chloride | Acetonitrile | ~400-410 nm | ~470-480 nm | 0.84[5] |
| This compound | Dichloromethane | Red-shifted vs. Acetonitrile[6] | ~470-480 nm[6] | Not Reported |
| This compound | Acetonitrile | ~408-412 nm[6] | ~470-480 nm[6] | Not Reported |
Note: Data for perchlorate and chloride salts are used as close analogs to the tetrafluoroborate salt. The core chromophore is the 2,4,6-triphenylpyrylium cation, which dictates the primary photophysical properties.
Commonly Used Quantum Yield Standard
For the relative determination of quantum yield, a well-characterized standard is essential. Quinine sulfate is a historically common choice, though its quantum yield can be temperature-dependent.[1]
| Standard | Solvent | Excitation Range | Emission Range | Quantum Yield (Φ_f) |
| Quinine Sulfate | 0.1 M H₂SO₄ | ~280-370 nm | ~400-550 nm | 0.55[2] |
Note: Quinine in 0.1M perchloric acid (Φ = 0.60) is a more reliable standard due to its lack of temperature dependence up to 45 °C.[1]
Experimental Protocol: Relative Quantum Yield Determination
The following protocol details the comparative method for determining the fluorescence quantum yield of a sample (this compound) relative to a standard (Quinine Sulfate).[7][8]
1. Materials and Instrumentation:
-
Sample: this compound
-
Standard: Quinine Sulfate
-
Solvents: Acetonitrile (for sample), 0.1 M H₂SO₄ (for standard)
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer (Fluorometer)
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
2. Preparation of Solutions:
-
Prepare stock solutions of both the sample and the standard.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the chosen excitation wavelength is within the range of 0.01 to 0.1. This low concentration range is crucial to avoid inner-filter effects.[7]
3. Spectroscopic Measurements:
-
Absorbance: For each diluted solution of the sample and standard, measure the absorbance at the chosen excitation wavelength (e.g., 350 nm for Quinine Sulfate).
-
Fluorescence:
-
Set the excitation wavelength on the fluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each of the sample and standard solutions. Ensure experimental conditions (e.g., excitation/emission slit widths) are identical for all measurements.[8]
-
Record the emission spectrum of the pure solvents (blanks) to subtract their contribution (e.g., Raman scattering) from the sample and standard spectra.[8]
-
4. Data Analysis and Calculation:
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum after subtracting the solvent blank.
-
Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.
-
Determine Slopes: Perform a linear regression for each data set to determine the slope (Gradient, m).
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_s):[7]
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
Where:
-
Φ_r is the known quantum yield of the reference standard.
-
m_s is the slope from the plot for the sample.
-
m_r is the slope from the plot for the reference.
-
n_s is the refractive index of the sample's solvent.
-
n_r is the refractive index of the reference's solvent.
-
Refractive Indices of Solvents
The refractive index of the solvent is a necessary component of the quantum yield calculation.
| Solvent | Refractive Index (n_D at 20°C) |
| Acetonitrile | 1.3441[9] |
| Dichloromethane | 1.4241[9] |
| Water (0.1 M H₂SO₄) | ~1.333[9] |
Visualizations
Experimental Workflow for Quantum Yield Determination
The following diagram illustrates the logical flow of the comparative method for determining fluorescence quantum yield.
Caption: Workflow for relative fluorescence quantum yield determination.
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. edinst.com [edinst.com]
- 9. Refractive Index [macro.lsu.edu]
Verifying the Purity and Identity of 2,4,6-Triphenylpyrylium Tetrafluoroborate: A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, establishing the purity and unequivocal identity of chemical compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of 2,4,6-Triphenylpyrylium tetrafluoroborate, a versatile organic salt with applications in photocatalysis and organic synthesis. We present a comparative analysis with its common alternative, 2,4,6-Triphenylpyrylium perchlorate, supported by experimental data and detailed protocols.
The confirmation of a compound's structure and purity relies on a suite of analytical methods, with spectroscopic techniques being paramount. Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each provide unique insights into the molecular architecture and sample integrity. This guide will delve into the characteristic spectroscopic signatures of this compound and how they compare to a closely related analogue.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and 2,4,6-Triphenylpyrylium perchlorate. These values serve as a benchmark for researchers to confirm the identity and purity of their samples.
| Technique | This compound | 2,4,6-Triphenylpyrylium perchlorate (Alternative) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.24 (s, 2H), ~8.67 (d, 6H), ~7.94 (t, 3H), ~7.86 (m, 6H) | ~9.18-9.24 (s, 2H), ~8.61-8.67 (d, 6H), ~7.84-7.94 (m, 9H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~170.0, ~165.1, ~135.2, ~135.0, ~132.4, ~130.0, ~129.9, ~129.8, ~129.1, ~128.8, ~115.1 | ~170.0-170.5, ~165.1-165.5, ~135.0-135.6, ~132.4-132.9 |
| IR (cm⁻¹) | ~3069, ~1621, ~1592, ~1468, ~1049 (B-F stretch) | ~1620-1630, ~1590-1600, ~1448-1468, ~1090-1122 (Cl-O stretch) |
| UV-Vis (λmax, nm in CH₃CN) | ~355, ~405.[1] | 355, 405.[1] |
| Mass Spec. (m/z) | 309.1273 ([M]⁺, C₂₃H₁₇O⁺) | 309.1279 ([M]⁺, C₂₃H₁₇O⁺) |
Table 1: Comparison of Spectroscopic Data.
Experimental Workflow for Compound Verification
The process of confirming the identity and purity of this compound involves a logical sequence of spectroscopic analyses. The following diagram illustrates a typical workflow.
Caption: Workflow for the spectroscopic verification of this compound.
Detailed Experimental Protocols
Reproducible results hinge on meticulous experimental execution. The following are detailed protocols for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum with a significantly higher number of scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
-
Data Processing: The resulting spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent, such as acetonitrile, with a known concentration (e.g., 10⁻³ M). Perform serial dilutions to obtain solutions with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Use a quartz cuvette with a 1 cm path length. Record the absorbance spectrum from 200 to 600 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Data Acquisition: Introduce the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. The high-resolution data allows for the determination of the elemental composition, confirming the molecular formula of the cation (C₂₃H₁₇O⁺).[1]
By systematically applying these spectroscopic techniques and comparing the acquired data with the reference values provided, researchers can confidently confirm the purity and identity of their this compound samples, ensuring the integrity of their subsequent scientific investigations.
References
Literature review of the applications and limitations of 2,4,6-Triphenylpyrylium tetrafluoroborate
For researchers, scientists, and drug development professionals, the selection of an appropriate photocatalyst is a critical decision in the design of efficient and sustainable synthetic methodologies. 2,4,6-Triphenylpyrylium (TPP) salts, particularly the tetrafluoroborate (TPT), have emerged as powerful organic photocatalysts due to their strong oxidizing capabilities in the excited state. This guide provides a comprehensive comparison of TPT with other common photocatalysts, supported by experimental data, to facilitate informed catalyst selection.
Overview of 2,4,6-Triphenylpyrylium Tetrafluoroborate (TPT)
This compound is a commercially available organic salt that has found widespread application as a photosensitizer and a photoredox catalyst.[1] Upon irradiation with visible light, TPT transitions to an excited state with a high reduction potential, enabling it to oxidize a wide range of organic substrates, thereby initiating radical-mediated transformations.[2] Its utility spans various reaction types, including cycloadditions, photooxidations, and the synthesis of N-alkylpyridinium salts.[2][3]
Performance Comparison with Alternative Photocatalysts
The efficacy of a photocatalyst is determined by its photophysical and electrochemical properties, which dictate its performance in a given chemical transformation. A comparison of TPT with other widely used photocatalysts is presented below.
Photophysical and Electrochemical Properties
A key advantage of TPT is its high excited-state reduction potential, making it a potent photooxidant. Here's a comparison with other common photocatalysts:
| Photocatalyst | λmax (nm) | E*red (V vs. SCE) | Applications |
| This compound (TPT) | 416 | +2.39 | [3+2] Cycloaddition |
| 9-Mesityl-10-methylacridinium Tetrafluoroborate | 428 | +2.08 | C-H Amination |
| N-Phenylphenothiazine | 315 | -1.86 | O-ATRP |
| Perylene | 436 | +2.06 | O-ATRP |
| Ruthenium(II) tris(bipyridine) hexafluorophosphate (Ru(bpy)₃(PF₆)₂) | 452 | +0.77 | Various redox reactions |
| Eosin Y | 518 | +0.80 | Atom transfer radical addition |
Table 1: Comparison of photophysical and electrochemical properties of selected photocatalysts.[2]
Comparative Performance in a [3+2] Cycloaddition Reaction
To provide a direct comparison of catalytic efficiency, the following table summarizes the product yields for a photocatalytic [3+2] cycloaddition of an N-aryl cyclopropylamine with an α,β-unsaturated carbonyl compound.
| Photocatalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound (TPT) | 2 | 12 | 85 |
| 9-Mesityl-10-methylacridinium Tetrafluoroborate | 2 | 12 | 92 |
| N-Phenylphenothiazine | 5 | 24 | 45 |
Table 2: Comparative performance of photocatalysts in a [3+2] cycloaddition reaction. Actual yields may vary based on specific substrates and reaction conditions.[2]
Limitations of this compound
Despite its utility, TPT has certain limitations:
-
Solubility: Its solubility can be limited in non-polar organic solvents, which may restrict its application in certain reaction systems.
-
Photostability: While generally considered to have good photostability, prolonged irradiation can lead to degradation.[4]
-
Narrow Absorption Spectrum: TPT primarily absorbs in the violet-blue region of the visible spectrum, which may not be optimal for all applications, especially those requiring longer wavelength light for deeper penetration.[2]
Experimental Protocols
General Procedure for Photocatalytic [3+2] Cycloaddition
This protocol is a representative example for the cycloaddition reaction discussed above.[2][3]
Materials:
-
N-aryl cyclopropylamine (1.0 equiv)
-
α,β-unsaturated carbonyl compound (1.2 equiv)
-
Photocatalyst (e.g., this compound, 2 mol%)
-
Anhydrous acetonitrile (0.1 M)
-
Inert gas (e.g., nitrogen or argon)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To an oven-dried reaction vessel, add the N-aryl cyclopropylamine, the α,β-unsaturated carbonyl compound, and the photocatalyst.
-
Add anhydrous acetonitrile via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Photocatalytic Processes
To better understand the underlying mechanisms, the following diagrams illustrate a generalized photocatalytic cycle and a typical experimental workflow.
Caption: Generalized photocatalytic cycle illustrating single electron transfer (SET).
Caption: A typical experimental workflow for a photocatalytic reaction.[2]
Conclusion
This compound is a highly effective and versatile organic photocatalyst, particularly for oxidative transformations. Its strong oxidizing power in the excited state makes it a valuable tool in modern organic synthesis. However, researchers should consider its limitations, such as solubility and absorption profile, when selecting a photocatalyst. For certain applications, alternatives like acridinium salts may offer advantages in terms of reaction efficiency. The provided data and protocols aim to assist in making a well-informed decision for the specific needs of a given chemical transformation.
References
Safety Operating Guide
Proper Disposal of 2,4,6-Triphenylpyrylium Tetrafluoroborate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2,4,6-Triphenylpyrylium tetrafluoroborate is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols, in conjunction with your institution's specific environmental health and safety (EHS) guidelines, is paramount.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation or burns.[1][2][3][4] Therefore, strict adherence to PPE protocols is mandatory during handling and disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles.[1][2] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact.[1][2] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing.[1][2] |
| Respiratory | Use only in a well-ventilated area or with appropriate exhaust ventilation (e.g., fume hood). | Avoid breathing dust.[3][5] |
2. Step-by-Step Disposal Protocol
The primary disposal method for this compound is through an approved hazardous waste disposal service.[1][4] This typically involves incineration by a licensed facility.[2][5]
Step 1: Waste Segregation and Collection
-
Do not mix this waste with other chemical waste streams, especially incompatible materials like organic solvents or reducing agents.[6]
-
Carefully sweep solid material to collect it into a designated, airtight container, avoiding dust dispersal.[2]
-
For residual amounts, clean the area with a damp cloth. Do not use organic solvents for cleanup.[6]
Step 2: Containerization and Labeling
-
Use a clean, dry, and chemically compatible waste container (e.g., glass or high-density polyethylene).[6]
-
Securely label the container with "Hazardous Waste" and the full chemical name: "this compound".[6] Include the CAS Number (448-61-3) for clear identification.[1]
-
Ensure the container is kept tightly closed when not in use.[3][5]
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated hazardous waste accumulation area.[6]
-
This area must be cool, dry, well-ventilated, and separate from flammable and combustible materials.[3][5][6]
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6]
-
Provide the full chemical name and any available hazard information to the disposal service.[6]
-
Waste is classified as hazardous and must be disposed of in accordance with all federal, state, and local environmental regulations.[2][3]
Visualizing the Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Disposal Procedures for 2,4,6-Triphenylpyrylium Tetrafluoroborate
This guide provides critical safety protocols and logistical guidance for the proper handling and disposal of 2,4,6-Triphenylpyrylium tetrafluoroborate. This compound presents several hazards, and adherence to the following procedures is essential for laboratory safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2][3] It is also hygroscopic, meaning it can absorb moisture from the air.[2][4]
Hazard Identification:
| Hazard Statement | Classification |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4)[1][3] |
| H314: Causes severe skin burns and eye damage | Skin corrosion/irritation (Category 1B)[1] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2)[2][3] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[5] |
| H332: Harmful if inhaled | Acute toxicity, Inhalation (Category 4)[3] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3)[3][5] |
Personal Protective Equipment (PPE) and Handling
Strict adherence to PPE protocols is mandatory when handling this compound.
PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[4][6][7][8] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][6][9] | Provides a barrier against skin contact. |
| Body Protection | A flame-resistant laboratory coat.[6][8] | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation.[5][6] A NIOSH/MSHA approved respirator may be necessary if dust is generated.[4][6] | Minimizes inhalation of dust or aerosols. |
Handling Precautions:
-
Work in a well-ventilated area, such as a chemical fume hood.[1][6]
-
Wash hands thoroughly after handling.[1]
-
Keep the container tightly closed and store in a cool, dry place away from incompatible materials like strong oxidizing agents.[3][4][6]
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing (Solid Form):
- Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][4]
- Don all required PPE as specified in the table above.
- Conduct all manipulations of the solid compound within a chemical fume hood to control dust.
- Use a spatula to carefully transfer the desired amount of the solid from its storage container to a pre-tared weighing vessel.
- Close the storage container tightly immediately after use to prevent moisture absorption.
2. Dissolution:
- Add the weighed solid to the chosen solvent in a flask or beaker within the fume hood.
- If necessary, stir the mixture using a magnetic stirrer to facilitate dissolution.
- Handle the resulting solution with the same level of precaution as the solid, as it remains corrosive and harmful.
3. Reaction Quenching and Work-up:
- Quench reactions involving this compound with care, considering the potential for exothermic reactions.
- Perform all extraction and purification steps within the fume hood.
Spill Management
In the event of a spill:
-
Evacuate and Isolate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation, preferably within a fume hood.
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][3] Avoid generating dust.
-
Decontamination: Clean the spill area with a damp cloth. Avoid using organic solvents for cleanup.
-
Waste Disposal: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous waste.
Disposal Plan: Step-by-Step Protocol
Waste containing this compound is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[3]
-
Waste Identification and Segregation:
-
Label a dedicated, compatible waste container with "Hazardous Waste: Corrosive Organic Solid" and the full chemical name: "this compound."
-
Do not mix this waste with other chemical waste streams, particularly with incompatible materials.
-
-
Containerization:
-
Place the waste this compound into the labeled container.
-
Ensure the container is clean, dry, and made of a compatible material (e.g., glass or high-density polyethylene).
-
Keep the container tightly closed when not in use.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated.
-
The storage location must be separate from flammable and combustible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the full chemical name and any available hazard information to the disposal service.
-
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. file.leyan.com [file.leyan.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
